3-(2-Bromophenyl)-5-phenylisoxazole: Synthesis, Reactivity, and Applications in Advanced Chemical Design
Executive Summary In the landscape of modern medicinal chemistry and organic materials science, the isoxazole ring serves as a privileged scaffold, offering unique hydrogen-bonding capabilities, metabolic stability, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and organic materials science, the isoxazole ring serves as a privileged scaffold, offering unique hydrogen-bonding capabilities, metabolic stability, and bioisosteric equivalence to esters and amides. 3-(2-Bromophenyl)-5-phenylisoxazole represents a highly versatile, bifunctional building block. The presence of the ortho-bromophenyl moiety provides a programmable synthetic handle for transition-metal-catalyzed cross-coupling and halogen-metal exchange, while the robust 5-phenylisoxazole core ensures structural rigidity.
This technical guide provides a comprehensive, field-proven analysis of the physicochemical properties, self-validating synthetic protocols, and divergent reactivity profiles of 3-(2-bromophenyl)-5-phenylisoxazole, designed for researchers executing complex molecule construction.
Structural Dynamics & Physicochemical Profiling
The molecular architecture of 3-(2-bromophenyl)-5-phenylisoxazole is defined by the steric clash between the bulky ortho-bromine atom and the adjacent isoxazole nitrogen/oxygen atoms. This steric hindrance forces the 2-bromophenyl ring out of coplanarity with the isoxazole core, disrupting extended π-conjugation. This non-planar geometry is highly advantageous in drug design, as it increases the fraction of sp³-like character (Fsp³-like 3D topology), thereby improving solubility and reducing off-target aggregation compared to flat, fully conjugated polyaromatics.
Table 1: Quantitative Physicochemical Data
Property
Calculated Value
Strategic Implication
Chemical Formula
C₁₅H₁₀BrNO
Defines stoichiometry and isotopic mass distribution (⁷⁹Br/⁸¹Br).
Molecular Weight
300.15 g/mol
Ideal fragment size; leaves ~200 Da for further elaboration in drug design.
Topological Polar Surface Area
26.02 Ų
Excellent membrane permeability; highly suitable for CNS-targeted agents.
Hydrogen Bond Acceptors
2 (N, O)
Isoxazole nitrogen acts as a weak H-bond acceptor; oxygen is largely inert.
Rotatable Bonds
2
Balances conformational flexibility with target-binding entropy.
Estimated LogP
~4.2
Highly lipophilic; downstream functionalization should aim to introduce polarity.
The most robust and regioselective method for constructing 3,5-diarylisoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne [[1]](1]. An alternative, solvent-free condensation of chalcone oximes using iodobenzene diacetate is also viable [[2]](2], but the in situ nitrile oxide generation provides superior control over the sensitive ortho-bromo substituent.
Fig 1: Regioselective [3+2] cycloaddition pathway for isoxazole synthesis.
Protocol A: Self-Validating Synthesis via In Situ Nitrile Oxide Generation
Causality & Rationale: Nitrile oxides are highly unstable and rapidly dimerize into inactive furoxans. To prevent this, the nitrile oxide must be generated in situ by the slow, dropwise addition of a base (triethylamine) to a hydroximoyl chloride intermediate in the presence of an excess of the dipolarophile (phenylacetylene).
Step-by-Step Methodology:
Oxime Formation: Dissolve 2-bromobenzaldehyde (10.0 mmol) in ethanol (20 mL). Add hydroxylamine hydrochloride (12.0 mmol) and sodium acetate (12.0 mmol). Stir at room temperature for 2 hours. Validation: TLC (Hexanes/EtOAc 4:1) will show complete consumption of the UV-active aldehyde and the appearance of a more polar oxime spot.
Chlorination: Isolate the oxime via aqueous extraction (CH₂Cl₂/H₂O) and concentrate. Dissolve the crude oxime in anhydrous DMF (15 mL). Add N-chlorosuccinimide (NCS, 10.5 mmol) in small portions. Causality: NCS acts as a mild electrophilic chlorinating agent to form the hydroximoyl chloride. Maintain the temperature below 30 °C to prevent premature decomposition.
Cycloaddition: Add phenylacetylene (15.0 mmol) to the reaction mixture. Cool the flask to 0 °C. Dilute triethylamine (12.0 mmol) in DMF (5 mL) and add it dropwise over 1 hour using a syringe pump. Causality: Slow addition ensures the steady-state concentration of the nitrile oxide remains low, favoring the bimolecular [3+2] cycloaddition over dimerization.
Workup & Validation: Stir overnight at room temperature. Quench with water, extract with ethyl acetate, and wash extensively with brine to remove DMF. Purify via flash chromatography. Validation: ¹H NMR (CDCl₃) will reveal a diagnostic, sharp singlet at ~δ 6.8–7.0 ppm, corresponding to the isolated C4-H proton of the isoxazole ring.
Chemical Reactivity & Downstream Functionalization
The true value of 3-(2-bromophenyl)-5-phenylisoxazole lies in its orthogonal reactivity. The C-Br bond can be selectively activated without disrupting the isoxazole core, enabling the construction of complex polycyclic architectures 3[3].
Fig 2: Divergent synthetic utility and reactivity of the brominated isoxazole core.
Pathway 1: Halogen-Metal Exchange (Lithiation)
The 2-bromo group can undergo rapid halogen-metal exchange to generate a highly nucleophilic aryllithium species. This intermediate has been successfully utilized to synthesize deuterated derivatives by quenching with D₂O 4[4].
Critical Causality: The reaction must be strictly maintained at -78 °C using a dry ice/acetone bath. At higher temperatures, n-butyllithium will act as a nucleophile rather than an exchange reagent, attacking the electrophilic C=N bond of the isoxazole or deprotonating the acidic C4 position, leading to ring fragmentation.
The ortho-bromo handle is perfectly positioned for intramolecular cyclization. Recent methodologies have demonstrated that palladium-catalyzed C-H/C-Br cross-coupling of structurally related ortho-aroylated 3,5-diarylisoxazoles can yield complex fused systems like dibenzosuberones 3[3].
Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling
When intermolecular coupling is desired, the steric bulk of the ortho-bromine requires specialized catalytic systems to overcome the high activation energy of the transmetalation step.
Setup: In a Schlenk tube under an argon atmosphere, combine 3-(2-bromophenyl)-5-phenylisoxazole (1.0 mmol), an arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
Catalyst Selection: Add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%). Causality: SPhos (a Buchwald dialkylbiaryl phosphine ligand) is mandatory here. Its electron-rich nature accelerates oxidative addition into the C-Br bond, while its large cone angle and steric bulk promote rapid reductive elimination, preventing catalyst trapping by the sterically hindered ortho-substituted intermediate.
Solvent & Heating: Add degassed Toluene/H₂O (10:1 v/v, 5 mL). Causality: The biphasic system ensures the boronic acid and inorganic base dissolve in the aqueous layer, while the isoxazole and catalyst remain in the organic phase, facilitating transmetalation at the interface. Heat at 100 °C for 12 hours.
Validation: GC-MS or LC-MS will confirm the disappearance of the M⁺/M⁺+2 bromine isotope pattern (m/z ~300/302) and the appearance of the cross-coupled biaryl mass.
3-(2-Bromophenyl)-5-phenylisoxazole molecular weight and formula
An In-Depth Technical Guide to 3-(2-Bromophenyl)-5-phenylisoxazole for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Introduction The isoxazole moiety is a cornerstone in mode...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-(2-Bromophenyl)-5-phenylisoxazole for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The isoxazole moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a multitude of biologically active compounds.[1] Its unique electronic properties and structural rigidity make it a privileged structure in the design of novel therapeutic agents. This guide focuses on a specific, yet significant, derivative: 3-(2-Bromophenyl)-5-phenylisoxazole. The strategic placement of the bromophenyl group at the 3-position of the isoxazole ring introduces specific steric and electronic features that can be exploited for targeted drug design, particularly in modulating protein-ligand interactions. This document provides a comprehensive overview of its core molecular data, a detailed synthesis protocol, analytical characterization, and its potential applications in the field of drug development.
Core Molecular Data
A foundational understanding of a compound begins with its fundamental physicochemical properties. The key identifiers and molecular data for 3-(2-Bromophenyl)-5-phenylisoxazole are summarized below.
The synthesis of 3,5-disubstituted isoxazoles is a well-established area of heterocyclic chemistry. A common and reliable method involves the cyclization of a chalcone precursor with a source of hydroxylamine. This approach offers high yields and a clear, two-step pathway from commercially available starting materials.
Synthetic Workflow Diagram
The overall synthetic scheme is a two-stage process: (1) Claisen-Schmidt condensation to form the chalcone intermediate, and (2) subsequent cyclization and dehydration to form the isoxazole ring.
Spectroscopic Data of 3-(2-Bromophenyl)-5-phenylisoxazole: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic data for 3-(2-Bromophenyl)-5-phenylisoxazole, a molecule of interest in medicinal chemistry and materials science. As researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the spectroscopic data for 3-(2-Bromophenyl)-5-phenylisoxazole, a molecule of interest in medicinal chemistry and materials science. As researchers, scientists, and drug development professionals, a thorough understanding of a compound's spectroscopic signature is paramount for structural elucidation, purity assessment, and quality control. This document moves beyond a simple data dump, offering insights into the causality behind experimental choices and a self-validating framework for analysis.
The isoxazole scaffold is a prominent feature in numerous pharmacologically active compounds, valued for its role in a range of biological activities.[1][2] The specific substitution pattern of 3-(2-Bromophenyl)-5-phenylisoxazole presents a unique spectroscopic fingerprint, which we will dissect using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. The structure of 3-(2-Bromophenyl)-5-phenylisoxazole incorporates several key features that will be reflected in its spectra: a five-membered isoxazole heterocycle, two distinct aromatic rings (a phenyl group and a 2-bromophenyl group), and the influential presence of a bromine atom.
Caption: Structure of 3-(2-Bromophenyl)-5-phenylisoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the precise mapping of the molecular skeleton.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of solvent and magnetic field strength are critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solvating power for a wide range of organic compounds and its single, well-defined residual solvent peak. A 400 MHz (or higher) spectrometer is preferred to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the aromatic protons in this molecule.
A standardized protocol ensures reproducibility and data integrity.
Caption: Standardized workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of 3-(2-Bromophenyl)-5-phenylisoxazole is characterized by a distinct singlet for the isoxazole proton and a series of multiplets in the aromatic region.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.8-8.0
Multiplet
2H
Protons ortho to the isoxazole on the phenyl ring
~7.4-7.6
Multiplet
7H
Remaining aromatic protons
~7.0
Singlet
1H
Isoxazole C4-H
Note: The exact chemical shifts and multiplicities of the aromatic protons can be complex due to overlapping signals. 2D NMR techniques like COSY would be required for unambiguous assignment.
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Chemical Shift (δ, ppm)
Assignment
~170
C5 (Isoxazole)
~161
C3 (Isoxazole)
~120-135
Aromatic carbons
~122
C-Br (Bromophenyl)
~100
C4 (Isoxazole)
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.
Experimental Protocol: FT-IR Analysis
For a solid sample like 3-(2-Bromophenyl)-5-phenylisoxazole, the KBr pellet method is a common and reliable technique.
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg).
Pellet Formation: The mixture is pressed under high pressure to form a transparent pellet.
Data Acquisition: The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
IR Spectral Data Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups within the molecule.
Caption: Key functional groups and their characteristic IR absorption regions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.
Expertise & Experience: Choosing the Right Ionization Technique
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like isoxazoles. It typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.
Mass Spectral Data Interpretation
The mass spectrum of 3-(2-Bromophenyl)-5-phenylisoxazole will provide two crucial pieces of information: the molecular weight and the isotopic distribution characteristic of a bromine-containing compound.
Molecular Weight: The calculated monoisotopic mass is approximately 300.99 g/mol .
Isotopic Pattern: A key feature will be the presence of two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio. This is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Expected Fragmentation Pattern
While ESI is a soft technique, some fragmentation can occur. The predicted fragmentation pathways can help to confirm the structure.
M [label="[M]⁺\nm/z 301/303"];
F1 [label="[M - Br]⁺\nm/z 222"];
F2 [label="[C₇H₅O]⁺\nm/z 105"];
F3 [label="[C₆H₅]⁺\nm/z 77"];
M -> F1 [label="- Br"];
M -> F2;
F2 -> F3 [label="- CO"];
}
Caption: A simplified representation of potential fragmentation pathways.
Conclusion
The comprehensive spectroscopic analysis of 3-(2-Bromophenyl)-5-phenylisoxazole through NMR, IR, and Mass Spectrometry provides a robust and self-validating dataset for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework provided by NMR, to the functional group identification by IR, and the definitive molecular weight and elemental composition information from Mass Spectrometry. This guide serves as a foundational resource, empowering researchers to confidently interpret the spectroscopic data of this and related isoxazole derivatives.
References
Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. [Link]
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]
Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. [Link]
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]
Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. [Link]
Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend. [Link]
Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. ResearchGate. [Link]
Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science (JIAPS). [Link]
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Institutes of Health. [Link]
SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. [Link]
The Complete Technical Guide to the Solubility Profile of 3-(2-Bromophenyl)-5-phenylisoxazole in Common Laboratory Solvents
Executive Summary In the drug discovery and development process, poor solubility remains one of the most significant impediments, often leading to challenges in formulation, unreliable in vitro assay results, and comprom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the drug discovery and development process, poor solubility remains one of the most significant impediments, often leading to challenges in formulation, unreliable in vitro assay results, and compromised therapeutic efficacy[1]. 3-(2-Bromophenyl)-5-phenylisoxazole is a highly lipophilic heterocyclic compound. Due to its rigid planar structure, heavy halogen substitution, and lack of ionizable groups, it presents distinct solvation challenges.
This whitepaper provides a comprehensive, field-proven framework for understanding, predicting, and experimentally determining the solubility of 3-(2-Bromophenyl)-5-phenylisoxazole across common laboratory solvents. By bridging thermodynamic principles with high-throughput kinetic methodologies, this guide serves as an authoritative resource for researchers handling complex diarylisoxazoles.
Physicochemical Profiling & Solvation Mechanics
To optimize the handling of 3-(2-Bromophenyl)-5-phenylisoxazole, one must first understand the causality behind its solvation behavior. Solubility is not merely an empirical measurement; it is a thermodynamic balance between the crystal lattice energy of the solid and the solvation energy provided by the solvent.
High Crystal Lattice Energy: The molecule features an isoxazole core flanked by a phenyl and a 2-bromophenyl ring. This highly conjugated, planar architecture promotes strong intermolecular
π−π
stacking in the solid state. Furthermore, the heavy bromine atom increases polarizability, leading to strong dispersion forces and halogen bonding.
Absence of Ionizable Groups: Unlike carboxylic acids or basic amines whose aqueous solubility can be exponentially increased via pH adjustments to form polar salts[2], 3-(2-Bromophenyl)-5-phenylisoxazole lacks a physiologically relevant
pKa
. Consequently, its solubility profile is entirely dictated by its intrinsic lipophilicity and cannot be manipulated via standard pH-buffering strategies[3].
Hildebrand & Hansen Solubility Parameters: According to cohesive energy density principles, a solute will dissolve best in a solvent with similar intermolecular forces. The compound's lack of hydrogen bond donors means it requires solvents with high dispersive and polar forces but low hydrogen-bonding requirements. Therefore, polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., Dichloromethane) are highly effective at disrupting its crystal lattice[4].
Quantitative Solubility Profile in Common Solvents
Based on the structural profiling of diarylisoxazole derivatives and standard cohesive energy matching, the following table summarizes the anticipated solubility of 3-(2-Bromophenyl)-5-phenylisoxazole. This data is critical for selecting appropriate vehicles for synthesis, extraction, and biological evaluation.
Solvent Category
Representative Solvents
Estimated Solubility (mg/mL)
USP Descriptive Term
Primary Application
Aqueous
Water, PBS (pH 7.4)
< 0.01
Practically Insoluble
Biological media (requires co-solvents)
Polar Protic
Methanol, Ethanol
1.0 - 5.0
Slightly Soluble
Crystallization, trituration
Polar Aprotic
DMSO, DMF
> 50.0
Freely Soluble
In vitro assay stock solutions
Halogenated
Dichloromethane, Chloroform
> 100.0
Very Soluble
Chemical synthesis, liquid extraction
Ethers/Esters
THF, Ethyl Acetate
20.0 - 50.0
Soluble
Chromatography, reaction vehicles
Non-Polar
Hexane, Heptane
< 1.0
Very Slightly Soluble
Anti-solvents for precipitation
Experimental Workflows: Kinetic vs. Thermodynamic Solubility
In pharmaceutical development, solubility is evaluated through two distinct paradigms: Kinetic Solubility (early-stage, non-equilibrium) and Thermodynamic Solubility (late-stage, true equilibrium)[5]. Understanding the pathway of each is critical to avoiding false positives in biological assays.
Caption: Thermodynamic vs. Kinetic Solvation Pathways for Lipophilic Isoxazoles.
Kinetic solubility testing evaluates the precipitation behavior of a compound when shifted from an organic stock into an aqueous environment[5]. Mixing DMSO stock solutions with aqueous buffers often leads to the rapid precipitation of highly lipophilic drugs, forming nanometer-sized particulates that can interfere with bioassays and cause false readouts[4].
Step-by-Step Protocol:
Stock Preparation: Accurately weigh the solid compound and dissolve it in 100% DMSO to create a
10 mM
master stock solution[6].
Serial Dilution: Prepare linear serial dilutions of the compound in DMSO[7].
Aqueous Spiking: Spike the DMSO solutions into the target aqueous buffer (e.g., PBS pH 7.4) to achieve a final DMSO concentration of
≤2%
[6],[5].
Incubation: Incubate the mixture on a thermomixer at room temperature for 90 to 120 minutes[6],[5].
Phase Separation: Transfer the mixture to a MultiScreen® Solubility filter plate (or subject to high-speed centrifugation) to remove nano-precipitates[6],[7].
Quantification: Analyze the filtrate via LC-MS/MS or HPLC-UV against a standard calibration curve to determine the kinetic solubility limit[5],[7].
The "shake-flask" method is universally recognized as the gold standard for determining true equilibrium solubility and is heavily recommended by regulatory bodies[2]. Consensus guidelines established by Avdeef et al. dictate that rigorous temperature control and sufficient equilibration times are non-negotiable for accurate data[3].
Caption: Standardized Shake-Flask Methodology for Equilibrium Solubility Determination.
Step-by-Step Protocol:
Supersaturation Preparation: Add an excess amount of solid 3-(2-Bromophenyl)-5-phenylisoxazole to a glass vial containing a known volume of the selected solvent (e.g.,
5 mg
in
5 mL
buffer)[1],[8]. The presence of excess solid is crucial to ensure equilibrium with the solid phase[1].
Isothermal Equilibration: Seal the vials tightly to prevent evaporation. Place them in a constant temperature shaker/incubator (typically
25∘C
or
37∘C
) and agitate for 24 to 72 hours[1].
Sedimentation: After the shaking period, allow the vials to stand undisturbed for 2 to 4 hours to let the excess solid settle[1].
Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant[2]. Filter through a
PTFE syringe filter. (Note: Ensure the filter membrane does not adsorb the highly lipophilic compound by discarding the first few drops).
Analysis: Dilute the filtered sample appropriately with a miscible organic solvent (to prevent secondary precipitation) and quantify via HPLC-UV[1].
Formulation Strategies for In Vitro Assays
Given the practically insoluble nature of 3-(2-Bromophenyl)-5-phenylisoxazole in pure aqueous media, researchers must employ strategic formulation techniques for biological testing:
Co-solvency: Utilizing up to
2%
DMSO is standard practice[6]. However, researchers must monitor for "kinetic crashes" where the compound precipitates upon dilution[4].
Surfactants & Complexation: If DMSO is insufficient, the addition of non-ionic surfactants (e.g., Tween 80, Cremophor EL) or complexing agents like Hydroxypropyl-
β
-cyclodextrin (HP
β
CD) can encapsulate the lipophilic isoxazole core, artificially raising the apparent aqueous solubility to support in vitro and in vivo efficacy studies.
An In-depth Technical Guide on the Discovery and History of Isoxazole-Based Compounds
Introduction: The Privileged Scaffold The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Scaffold
The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic architecture and synthetic versatility have cemented its status as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of therapeutic agents.[3] This guide provides a comprehensive exploration of the seminal discoveries, historical evolution, and key synthetic methodologies that have propelled isoxazole-based compounds from chemical curiosities to indispensable tools in modern drug development. We will delve into the foundational experimental protocols, trace the lineage of key drug classes, and visualize the intricate relationships that underscore the synthesis and application of this remarkable heterocycle. The journey of the isoxazole core is a compelling narrative of how fundamental chemical understanding translates into life-saving pharmaceuticals.
The Dawn of Isoxazole Chemistry: From Discovery to Foundational Synthesis
The story of isoxazole begins in the late 19th and early 20th centuries, a period of fervent exploration in heterocyclic chemistry.
The Pioneering Work of Claisen and Hantszch
The German chemist Ludwig Claisen was a pivotal figure in the early history of isoxazole. In 1888, he was the first to recognize the cyclic structure of a substituted isoxazole, specifically 3-methyl-5-phenylisoxazole.[1] However, the landmark synthesis of the parent, unsubstituted isoxazole compound is credited to Claisen in 1903, which he accomplished through the oximation of propargylaldehyde acetal.[1][4][5] The name "isoxazole" itself was proposed by Arthur Hantszch, distinguishing it from its isomer, oxazole, which had been identified earlier.[6][7]
Foundational Synthetic Methodologies
Early explorations into isoxazole chemistry were largely defined by two robust and versatile methodologies that remain fundamental to this day: the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds.[1] A significant advancement in the latter method came from the extensive work of Quilico and his research group between 1930 and 1946, which firmly established the utility of nitrile oxides in heterocyclic synthesis.[1]
These initial discoveries laid the chemical groundwork, but the therapeutic potential of isoxazoles began to be realized with the advent of sulfa drugs. Sulfisoxazole, an antibacterial agent, was one of the first commercially successful drugs to feature the isoxazole ring, demonstrating its value as a bioisostere and a modulator of physicochemical properties.[1]
The Rise of Isoxazole in Medicinal Chemistry
The incorporation of the isoxazole ring into molecules can significantly enhance their physicochemical properties, pharmacokinetic profiles, efficacy, and reduce toxicity.[6][8][9] This five-membered heterocycle is not merely a passive scaffold but an active participant in molecular interactions, capable of engaging in various non-covalent interactions with biological targets.[10][11]
The unique electronic nature of the isoxazole ring, with its electron-donating oxygen and electron-withdrawing nitrogen, creates a "push-pull" system.[11] This, combined with the inherent weakness of the N-O bond, makes the ring susceptible to specific metabolic pathways and allows it to serve as a versatile pharmacophore.[3][12][13]
Key Isoxazole-Based Drug Classes and Their Developmental History
The isoxazole moiety is a key component in numerous approved drugs across a wide range of therapeutic areas.[1][9][12]
Antibacterials: The Penicillinase-Resistant Penicillins and Sulfonamides
One of the earliest and most impactful applications of the isoxazole core was in the development of semi-synthetic penicillins. To combat the growing threat of penicillinase-producing bacteria, researchers at Beecham Research Laboratories in the late 1950s and early 1960s incorporated a bulky 3,5-disubstituted isoxazole group onto the 6-aminopenicillanic acid backbone. This structural modification sterically hindered the approach of β-lactamase enzymes, preventing the hydrolysis of the crucial β-lactam ring. This line of research led to the development of a class of indispensable antibiotics:
In parallel, the isoxazole ring proved crucial in the sulfonamide class of antibiotics. Sulfamethoxazole , often combined with trimethoprim, and Sulfisoxazole became mainstays in treating various bacterial infections.[12] The isoxazole group in these drugs modulates their pKa and lipid solubility, optimizing their pharmacokinetic properties for clinical use.
Anti-Inflammatory Drugs: The Selective COX-2 Inhibitors (Coxibs)
The development of selective cyclooxygenase-2 (COX-2) inhibitors in the 1990s marked a significant milestone in the management of pain and inflammation. The isoxazole ring was a central feature in several of these "coxib" drugs.
Valdecoxib (Bextra) : This drug features a 4,5-diarylisoxazole core. The isoxazole ring and its substituents are crucial for selective binding to the active site of the COX-2 enzyme.[5][10]
Parecoxib : A pro-drug of valdecoxib, also containing the characteristic isoxazole scaffold.[12]
The isoxazole moiety in these molecules contributes to the necessary diarylheterocyclic pharmacophore that confers COX-2 selectivity, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10]
Central Nervous System (CNS) Agents
The isoxazole scaffold is also prevalent in drugs targeting the central nervous system, demonstrating its versatility in interacting with various receptors and enzymes.
Risperidone : An atypical antipsychotic, features a complex fused ring system that includes a benzisoxazole moiety.[12]
Zonisamide : An anticonvulsant drug with a benzisoxazole structure, used in the treatment of epilepsy.[12]
Muscimol and Ibotenic Acid : Naturally occurring psychoactive isoxazoles found in Amanita muscaria mushrooms, which have been pivotal in the study of GABAergic neurotransmission.[12]
Data Presentation: Key Isoxazole-Containing Pharmaceuticals
Drug Name
Discovery/Approval Era
Therapeutic Class
Role of Isoxazole Core
Sulfamethoxazole
1960s
Antibacterial (Sulfonamide)
Modulates pKa and solubility for optimal pharmacokinetics.[12]
Dicloxacillin
1960s
Antibacterial (Penicillin)
Provides steric hindrance against bacterial β-lactamase.[12]
Valdecoxib
2000s
Anti-inflammatory (COX-2 Inhibitor)
Key part of the pharmacophore for selective COX-2 binding.[6][10]
Leflunomide
1990s
Antirheumatic (DMARD)
Active metabolite is an isoxazole ring-opened derivative.[6]
Risperidone
1990s
Antipsychotic
Integral part of the fused heterocyclic system for receptor binding.[12]
Zonisamide
1980s
Anticonvulsant
Core benzisoxazole structure essential for activity.[12]
Synthetic Strategies: A Historical and Modern Perspective
The construction of the isoxazole ring has been achieved through numerous synthetic routes. The classical methods remain highly relevant, while modern advancements have introduced greater efficiency, regioselectivity, and greener reaction conditions.[12][14]
Classical Synthesis: Condensation of 1,3-Dicarbonyls with Hydroxylamine
This is one of the most traditional and straightforward methods for forming the isoxazole ring.
Reaction Setup : A 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) is dissolved in a suitable solvent, typically ethanol or a similar protic solvent.
Addition of Hydroxylamine : An equimolar amount of hydroxylamine hydrochloride, often with a base such as sodium acetate or sodium hydroxide to liberate the free hydroxylamine, is added to the solution.
Condensation and Cyclization : The mixture is heated to reflux. The reaction proceeds through the formation of a monoxime intermediate, followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl carbon.
Dehydration : Subsequent dehydration of the cyclic intermediate yields the aromatic isoxazole ring.
Workup and Purification : The reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water or by extraction with an organic solvent. Purification is achieved through recrystallization or column chromatography.
Causality: The choice of a 1,3-dicarbonyl as a starting material is logical because it provides the three-carbon backbone required for the isoxazole ring. Hydroxylamine serves as the source of the nitrogen and oxygen atoms. The reaction conditions (e.g., pH and temperature) are optimized to favor the initial oximation and the subsequent intramolecular cyclization over competing side reactions.
1,3-Dipolar Cycloaddition: Nitrile Oxides and Alkynes/Alkenes
This powerful and highly modular approach involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile (an alkyne or alkene).[15]
Precursor Preparation : An aldoxime is prepared from the corresponding aldehyde and hydroxylamine.
Nitrile Oxide Generation (In Situ) : The aldoxime is dissolved in an inert solvent (e.g., dichloromethane or THF) containing the alkyne or alkene dipolarophile. An oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), is added portion-wise. This oxidizes the aldoxime to a transient hydroximoyl chloride, which is then dehydrochlorinated by a mild base (e.g., triethylamine) to generate the highly reactive nitrile oxide in the presence of the dipolarophile.
Cycloaddition : The nitrile oxide immediately undergoes a [3+2] cycloaddition reaction with the dipolarophile to form the isoxazole (from an alkyne) or isoxazoline (from an alkene) ring. The reaction is often run at room temperature or with gentle heating.
Workup and Purification : The reaction mixture is filtered to remove any salts, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Causality: The in situ generation of the nitrile oxide is critical because these species are often unstable and can dimerize. By generating it slowly in the presence of the trapping agent (the dipolarophile), the desired cycloaddition is favored, leading to higher yields of the isoxazole product. This method's modularity allows for a wide variety of substituents to be introduced at different positions of the isoxazole ring by simply changing the starting aldehyde and the dipolarophile.
Modern Synthetic Advancements
Recent years have seen the development of more sophisticated and sustainable methods for isoxazole synthesis.[14] These include:
Transition Metal-Catalyzed Cycloadditions : Copper(I)-catalyzed reactions of terminal alkynes with in situ generated nitrile oxides provide excellent regioselectivity and yields.[4][14]
Ultrasound-Assisted Synthesis : The use of ultrasonic irradiation can significantly accelerate reaction times, improve yields, and promote greener reaction conditions, often in aqueous media.[4][16]
Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability for the synthesis of isoxazole derivatives.
Visualization of Key Pathways
Diagrams are essential for visualizing the logical and chemical relationships in isoxazole synthesis and application.
General Synthetic Workflow
Caption: A logical workflow for the discovery of isoxazole-based lead compounds.
Mechanism of Action: COX-2 Inhibition
Caption: Selective inhibition of the COX-2 pathway by an isoxazole-containing drug.
Conclusion and Future Outlook
From its initial synthesis by Ludwig Claisen to its central role in modern pharmaceuticals, the isoxazole ring has had a profound impact on medicinal chemistry.[1][4][5] Its journey illustrates a perfect synergy of fundamental organic synthesis and applied drug design. The development of isoxazole-containing antibiotics, anti-inflammatories, and CNS agents highlights the scaffold's remarkable versatility and tunability.
The future of isoxazole chemistry remains bright.[12] Ongoing research is focused on developing novel, more efficient, and stereoselective synthetic methods.[12][14] Furthermore, the isoxazole core is being explored in new therapeutic areas, including oncology, neurodegenerative diseases, and antiviral therapy.[9][12][17] As our understanding of disease biology deepens, the "privileged" isoxazole scaffold will undoubtedly continue to be a source of innovative and life-changing medicines.
References
Martis, G. J., Shri, G. K., & Prabhu, K. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
Kumar, M., & Singh, R. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Shaikh, I. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
Zhu, L., et al. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Frontiers in Chemistry. Available at: [Link]
Shaikh, I. A., et al. (2023). Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. Available at: [Link]
Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. Available at: [Link]
A, A., & B, S. (2021). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. Available at: [Link]
Martis, G. J., Shri, G. K., & Prabhu, K. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]
Martis, G. J., Shri, G. K., & Prabhu, K. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
Yadav, M., et al. (2024). Construction of Isoxazole ring: An Overview. International Journal of Current Research and Review. Available at: [Link]
Arya, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem. Available at: [Link]
Misiura, K., et al. (2020). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Available at: [Link]
Kaur, K., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia MDPI. Available at: [Link]
Wujec, M., & Paneth, A. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. Available at: [Link]
Kumar, M., & Singh, R. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Martis, G. J., Shri, G. K., & Prabhu, K. (2025). Advances in isoxazole chemistry and their role in drug discovery. CoLab.ws. Available at: [Link]
Wikipedia. (n.d.). Isoxazole. Wikipedia. Available at: [Link]
Talha, S. M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]
Duc, D. X., & Dung, V. C. (2021). Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers. Available at: [Link]
Guler, E., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry. Available at: [Link]
Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]
In silico prediction of 3-(2-Bromophenyl)-5-phenylisoxazole bioactivity
An In-Depth Technical Guide to the In Silico Prediction of 3-(2-Bromophenyl)-5-phenylisoxazole Bioactivity This guide provides a comprehensive, technically-grounded framework for the in silico prediction of the bioactivi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Silico Prediction of 3-(2-Bromophenyl)-5-phenylisoxazole Bioactivity
This guide provides a comprehensive, technically-grounded framework for the in silico prediction of the bioactivity of 3-(2-Bromophenyl)-5-phenylisoxazole. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The methodologies detailed herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure scientific integrity.
Introduction: The Rationale for In Silico Bioactivity Prediction
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The specific compound, 3-(2-Bromophenyl)-5-phenylisoxazole, represents a novel chemical entity with unexplored therapeutic potential. Before committing to costly and time-consuming wet-lab synthesis and screening, in silico methods offer a rapid and cost-effective approach to profile its likely biological activities, potential molecular targets, and pharmacokinetic properties.[4][5][6] This predictive analysis allows for the early identification of promising therapeutic avenues and potential liabilities, guiding further experimental work.
This guide will systematically detail a multi-faceted computational workflow, encompassing target prediction, molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Part 1: Foundational Analysis and Target Identification
The initial step in our in silico investigation is to generate a 2D and 3D representation of 3-(2-Bromophenyl)-5-phenylisoxazole and to predict its most probable biological targets.
Step 1.1: Ligand Preparation
A standardized and optimized 3D structure of the ligand is crucial for accurate predictions.
Protocol:
2D Structure Generation: Draw the 2D structure of 3-(2-Bromophenyl)-5-phenylisoxazole using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch.
SMILES String Generation: Convert the 2D structure into a SMILES (Simplified Molecular-Input Line-Entry System) string. This is a universal format for representing chemical structures.
3D Structure Generation and Optimization:
Input the SMILES string into a molecular modeling software (e.g., Avogadro, PyMOL).
Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy 3D conformation. This step is critical to ensure that the ligand structure is energetically favorable and representative of its likely bioactive conformation.
Step 1.2: Target Prediction via Ligand-Based Approaches
Ligand-based target prediction leverages the principle that structurally similar molecules often exhibit similar biological activities.[7]
Protocol:
Database Searching: Utilize the generated SMILES string to search large-scale chemical databases such as PubChem ([Link]) and ChEMBL ([Link]) for structurally similar compounds with known biological activities.
Target Prediction Servers: Employ online target prediction tools like SwissTargetPrediction ([Link]) and SuperPred ([Link]). These servers compare the query molecule to a database of known ligands and predict a ranked list of potential protein targets.
Rationale: This initial screening provides a list of plausible protein targets, which can then be prioritized for more rigorous computational analysis, such as molecular docking.
Part 2: Molecular Docking Simulations
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[8][9][10]
Step 2.1: Protein Preparation
The target protein structure must be carefully prepared to be suitable for docking.
Protocol:
Protein Structure Retrieval: Download the 3D structure of the prioritized target protein from the Protein Data Bank (PDB) ([Link]). Select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.
Protein Clean-up:
Remove water molecules and any other non-essential molecules (e.g., ions, co-factors not involved in binding).
Add polar hydrogen atoms, as these are often omitted in PDB files but are crucial for hydrogen bonding interactions.
Repair any missing residues or atoms using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or the pdbfixer library in Python.
Step 2.2: Docking Workflow
The following workflow outlines the use of AutoDock Vina, a widely used open-source docking program.[11]
Workflow Diagram:
Caption: Molecular docking workflow from ligand and protein preparation to results analysis.
Protocol:
Ligand and Protein Conversion: Convert the prepared ligand and protein files into the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools.
Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein. The dimensions and center of this box should be large enough to allow for rotational and translational freedom of the ligand.
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the prepared ligand and protein files, and the grid box parameters.
Analysis of Results:
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger binding.
Pose Visualization: Visualize the predicted binding poses of the ligand within the protein's active site using a molecular visualization tool like PyMOL or UCSF Chimera. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
Data Presentation:
Table 1: Predicted Binding Affinities of 3-(2-Bromophenyl)-5-phenylisoxazole with Potential Targets
Target Protein (PDB ID)
Predicted Binding Affinity (kcal/mol)
Key Interacting Residues
Cyclooxygenase-2 (COX-2) (5IKR)
-9.2
Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α) (2AZ5)
-8.5
Tyr59, Tyr119, Gly121
Mitogen-activated protein kinase p38 alpha (3HEC)
-8.1
Met109, Gly110, Lys53
Note: The data presented in this table is hypothetical and for illustrative purposes.
Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structures of a set of compounds and their biological activities.[12][13] Although we do not have a series of analogs for our specific molecule, we can leverage existing QSAR models for isoxazole derivatives to predict its activity.
Conceptual Workflow:
Caption: Generalized QSAR modeling workflow.
Protocol:
Data Set Curation: Obtain a dataset of isoxazole derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target from databases like ChEMBL.
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or RDKit.
Model Development and Validation:
Split the dataset into training and test sets.
Use a statistical or machine learning method (e.g., multiple linear regression, random forest, support vector machine) to build a QSAR model that correlates the descriptors with the biological activity.[14][15]
Validate the model's predictive power using the test set and various statistical metrics (e.g., R², Q², RMSE).
Activity Prediction: Use the validated QSAR model to predict the biological activity of 3-(2-Bromophenyl)-5-phenylisoxazole.
Part 4: Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[16][17][18]
A Comprehensive Technical Guide to the Thermochemical Properties of 3-(2-Bromophenyl)-5-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for determining the thermochemical properties of 3-(2-Bromophenyl)-5-phenylisoxazole. Recog...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the thermochemical properties of 3-(2-Bromophenyl)-5-phenylisoxazole. Recognizing the current absence of published experimental data for this specific compound, this document outlines a robust, integrated strategy combining state-of-the-art experimental techniques with high-accuracy computational methods. This dual approach is designed to yield a validated, complete thermochemical profile, including enthalpy of formation, enthalpy of sublimation, heat capacity, and Gibbs free energy of formation. Detailed, step-by-step protocols for synthesis, combustion calorimetry, Knudsen effusion, and differential scanning calorimetry are provided. These are complemented by a thorough guide to computational prediction using Gaussian-4 (G4) theory and Density Functional Theory (DFT), with a special emphasis on the use of isodesmic reaction schemes to ensure chemical accuracy. The synergy between experimental measurement and computational prediction forms the core of this guide, establishing a self-validating system for obtaining reliable thermodynamic data essential for drug development, process safety, and material science applications.
Introduction
The isoxazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds. Its derivatives are known[1] to exhibit diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The title compound, 3-(2-[1][2]Bromophenyl)-5-phenylisoxazole, represents a specific scaffold whose therapeutic potential is of significant interest. However, the progression from a promising lead compound to a viable drug candidate requires a deep understanding of its fundamental physicochemical properties.
Thermochemical data, such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp), are critical for several aspects of pharmaceutical development. They govern polymorphism, solubility, and stability, which in turn influence a drug's bioavailability, manufacturability, and shelf-life. Furthermore, these properties are indispensable for ensuring process safety during scale-up and manufacturing.
A thorough search of the scientific literature, including major chemical databases like the NIST Chemistry WebBook, reveals a lack of specif[3][4][5][6]ic thermochemical data for 3-(2-Bromophenyl)-5-phenylisoxazole. This guide, therefore, serves as a proactive, methodological blueprint for researchers to obtain this vital information. It details an integrated approach where rigorous experimental measurements and high-accuracy computational chemistry are used in concert to produce a reliable and comprehensive thermochemical profile.
Section 1: Experimental Determination of Thermochemical Properties
The foundation of any thermochemical study is a pure, well-characterized sample. The following experimental workflow is designed to first synthesize and purify the target compound and then subject it to a suite of calorimetric and thermodynamic analyses.
Prerequisite: Synthesis and Purification
A reliable synthesis is paramount. A plausible route to 3-(2-Bromophenyl)-5-phenylisoxazole proceeds via the cyclization of a chalcone precursor. While a direct synthesis for the 2-bromo isomer isn't readily available, a known procedure for the 4-bromo analogue can be adapted.
Dissolve 2-bromobenzaldehyde and acetophenone in ethanol within an Erlenmeyer flask equipped with a magnetic stirrer.
Cool the flask in an ice/water bath.
Slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred mixture.
Allow the reaction to proceed overnight. The product, (E)-1-(2-bromophenyl)-3-phenylprop-2-en-1-one, will precipitate.
Collect the crude chalcone via vacuum filtration and wash with cold water.
Recrystallize the product from ethanol to achieve high purity.
Isoxazole Ring Formation:
Dissolve the purified chalcone in 95% ethanol in a round-bottom flask.
Add an aqueous solution of hydroxylamine hydrochloride (NH2OH·HCl).
Heat the mixture to reflux.
While hot, add an aqueous solution of potassium hydroxide (KOH) dropwise. Continue heating for an additional 10-15 minutes.
Cool the reaction mixture and add water to induce crystallization of the 3-(2-Bromophenyl)-5-phenylisoxazole.
Complete the crystallization in an ice bath, collect the product by vacuum filtration, and wash with cold water.
Purification and Characterization: The final product must be purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), until a constant melting point is achieved. Purity should be confirmed by High-Performance Liquid Chromatography (HPLC), and the structure verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Combustion Calorimetry: Enthalpy of Formation in the Condensed State
Static bomb combustion calorimetry is the gold-standard method for determining the standard molar enthalpy of formation (ΔfH°(cr)) of solid organic compounds. The experiment measures t[8][9]he energy of combustion (ΔcU°) at constant volume.
Experimental Protocol:
Calibration: The heat capacity of the calorimeter (Ccal) must be determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is precisely known.
Sample Preparation:[10] A pellet of the purified 3-(2-Bromophenyl)-5-phenylisoxazole (approx. 0.5-1.0 g) is weighed accurately. A fuse wire (e.g., iron or platinum) of known mass and combustion energy is attached.
Bomb Assembly: The pellet and fuse are placed in the crucible inside the constant-volume bomb. A small, known amount of water (e.g., 1 mL) is added to ensure the final state is saturated with water vapor. The bomb is then sealed and pressurized with high-purity oxygen to ~3 MPa.
Combustion: The b[9]omb is submerged in a known quantity of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited.
Data Acquisition: The temperature of the water in the jacket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
Analysis: The corrected temperature rise (ΔT) is used to calculate the total heat released. After accounting for the contributions from the fuse wire combustion and the formation of nitric acid (from residual N2), the standard specific energy of combustion of the compound (Δcu°) is determined.
The standard molar enthalpy of combustion (ΔcHm°) is then calculated, and through Hess's Law, the standard molar enthalpy of formation in the crystalline state, ΔfHm°(cr), is derived using the known standard enthalpies of formation for the combustion products (CO2(g), H2O(l), and HBr(aq)).
Parameter
Symbol
Method
Purpose
Specific Energy of Combustion
Δcu°
Static Bomb Calorimetry
To determine the energy released per unit mass.
Standard Enthalpy of Formation (crystal)
ΔfHm°(cr)
Derived from Δcu°
Fundamental thermodynamic stability of the solid.
Vapor Pressure and Enthalpy of Sublimation
The enthalpy of sublimation (ΔcrgHm°) is the energy required for a substance to transition from solid to gas. It is a crucial parameter for deriving the gas-phase enthalpy of formation. The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of organic solids.
Apparatus: The core of the apparatus is a Knudsen cell, a small container with a precisely machined, small orifice, placed in a high-vacuum chamber. The mass loss is continuously monitored by a highly sensitive microbalance.
Procedure: A smal[12][14]l amount of the sample is placed in the cell. The system is evacuated to high vacuum (e.g., 10⁻⁵ Pa) and heated to a stable, known temperature.
Measurement: The [11]rate of mass loss ( dm/dt ) through the orifice due to molecular effusion is measured by the microbalance.
Vapor Pressure Calculation: The vapor pressure (p) at that temperature (T) is calculated using the Hertz-Knudsen equation.
Data Analysis: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a ln(p) versus 1/T plot, according to the Clausius-Clapeyron equation.
To quantify the volatility of the compound at various temperatures.
Enthalpy of Sublimation
ΔcrgHm°
Derived from vapor pressure data
To determine the energy of the solid-to-gas phase transition.
DSC and TGA: Phase Transitions and Heat Capacity
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information about thermal stability, phase transitions, and heat capacity.
TGA: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen) to determine the decomposition temperature. This establishes the upper temperature limit for other experiments.
DSC for Phase Transitions: The sample is heated in a DSC to determine the onset temperature of melting and the enthalpy of fusion (ΔcrfusHm°). The sharpness of the melting peak also serves as an indicator of sample purity.
DSC for Heat Capacity (Cp): The specific heat capacity is measured using the three-scan method (ASTM E1269).
An initial baseli[15]ne scan is run with empty sample and reference pans.
A second scan is run with a sapphire standard, a material with a well-known heat capacity.
A final scan is run with the sample of interest.
The heat flow differences between these scans allow for the calculation of the sample's Cp as a function of temperature.
To characterize the solid-liquid phase transition.
Enthalpy of Fusion
ΔcrfusHm°
DSC
To quantify the energy of melting.
Specific Heat Capacity
Cp
DSC
To measure the energy required to raise the sample temperature.
Section 2: Computational Prediction of Thermochemical Properties
Computational chemistry provides an invaluable, independent route to thermochemical data, serving to validate experimental results and provide insights where experiments are challenging.
High-Accuracy[18] Composite Methods: Gaussian-4 (G4) Theory
For "chemical accuracy" (typically defined as ±1 kcal/mol or ~4.2 kJ/mol), high-level composite met[17]hods are required. Gaussian-4 (G4) theory is a well-established procedure for calculating accurate gas-phase energies. It involves a sequence of[18] calculations that approximate a high-level calculation with a large basis set through additive corrections.
Geometry Optimization and Frequencies: The molecular geometry is first optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(2df,p) level of theory. This provides the zero-po[18]int vibrational energy (ZPVE) and thermal corrections.
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry.
Energy Combination: The results are combined in a specific, predefined manner, including an extrapolation to the Hartree-Fock limit and empirical higher-level corrections, to yield a final G4 total energy.
The gas-phase enthalpy o[18]f formation at 298.15 K, ΔfHm°(g), can be calculated from the G4 energy via the atomization energy approach. However, for molecules containing halogens and multiple aromatic rings, this method can be prone to systematic errors.
Improving Accuracy with Isodesmic Reactions
To mitigate errors and achieve higher accuracy, the use of isodesmic reactions is strongly recommended. An isodesmic reaction is [20][21]a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows [21]for a significant cancellation of systematic errors in the quantum mechanical calculations.
Reaction Design: Construct a balanced reaction featuring the target molecule, 3-(2-Bromophenyl)-5-phenylisoxazole, and several smaller, structurally related reference compounds for which accurate experimental gas-phase enthalpies of formation are known (e.g., from the NIST Chemistry WebBook).
A well-designed i[3][4]sodesmic reaction is shown below:
In this example, the core isoxazole ring, the phenyl substitutions, and the bromo-substituted benzene ring environments are conserved, maximizing error cancellation.
Quantum Chemical Calculations: Calculate the electronic energy (at the G4 or even a more cost-effective DFT level like B3LYP) for all species in the reaction.
Calculate Reaction Enthalpy: The enthalpy of the reaction (ΔrH°) is calculated from the computed energies of the reactants and products.
Derive Target Enthalpy of Formation: The unknown gas-phase enthalpy of formation of the target molecule is then derived using the following relation:
This approach leverages the high accuracy of the calculated reaction enthalpy to determine the target molecule's enthalpy of formation, bypassing the larger errors associated with atomization methods.
Section 3: Synergy[25], Validation, and Data Presentation
The power of the approach outlined in this guide lies in the integration of experimental and computational results. This synergy provides a robust validation system.
The Core Validation Checkpoint
The primary point of comparison is the standard molar enthalpy of formation in the gas phase, ΔfHm°(g).
From Experiment: This value is obtained by combining the experimentally determined enthalpy of formation in the crystalline state and the enthalpy of sublimation:
ΔfHm°(g) (Exp.) = ΔfHm°(cr) (Exp.) + ΔcrgHm° (Exp.)
From Computation: This value is obtained directly from the high-accuracy G4 calculations, preferably using an isodesmic reaction scheme.
Agreement between these two independently derived values to within a few kJ/mol provides high confidence in the overall thermochemical profile of the compound. Discrepancies would prompt a re-evaluation of the experimental procedures (e.g., sample purity, calorimetric corrections) or the computational model (e.g., the choice of isodesmic reaction).
Visualization of Workflows
To clarify the relationships between these procedures, the following diagrams are provided.
Caption: Integrated workflow for thermochemical characterization.
Caption: Principle of the isodesmic reaction scheme.
Caption: Derivation of gas-phase enthalpy from experiment.
Conclusion
The thermochemical properties of 3-(2-Bromophenyl)-5-phenylisoxazole are essential for its potential development as a pharmaceutical agent. While this data is not currently available in the public domain, this guide provides a clear and comprehensive strategy for its determination. By systematically applying the experimental techniques of combustion calorimetry, Knudsen effusion, and DSC, and validating the results with high-accuracy G4 computational methods enhanced by an isodesmic reaction scheme, researchers can obtain a complete and reliable thermochemical profile. This integrated approach not only ensures the accuracy of the final data but also embodies the principles of modern physicochemical characterization, where experimental rigor and computational power are synergistically combined to solve complex scientific challenges.
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Li, Y.-P., et al. (20[20]19). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Physical Chemistry Chemical Physics, 21(34), 18613–18621. [Link]
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Hansen, L. D., et al. (2008). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data, 53(3), 740–744. [Link]
Jiménez, P., et al. 14. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 128(11), 2329–2341. [Link]
Zaitseva, M. A., et a[8]l. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14644–14656. [Link]
Verevkin, S. P., et al. (2019). Corrections to standard state in combustion calorimetry: an update and a web-based tool. Journal of Mathematical Chemistry, 57(5), 1374–1387. [Link]
N'doume, M., et al. ([13]2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Pharmaceuticals, 17(3), 302. [Link]
Kreitz, B., et al. (2[2]023). Unifying thermochemistry concepts in computational heterogeneous catalysis. ChemRxiv. [Link]
Patel, D. R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology, 29(1), 58-72. [Link]
Zipse, H. (n.d.). Is[1]odesmic Reactions. Group of Prof. Hendrik Zipse. [Link]
Sim, B. H., et al. (2[21]021). Mending Experimental Data with Computational Thermochemistry. Frontiers in Chemistry. [Link]
Simmie, J. M., & Scur[24]to, A. M. (2020). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 124(21), 4394–4407. [Link]
Chiu, Y.-S., et al. (2024). Toward Accurate Quantum Mechanical Thermochemistry: (1) Extensible Implementation and Comparison of Bond Additivity Corrections and Isodesmic Reactions. ChemRxiv. [Link]
Chiu, M.-C., & Lin, H[22].-M. (1999). Heat Capacity of Alkanolamines by Differential Scanning Calorimetry. Journal of Chemical & Engineering Data, 44(4), 762–764. [Link]
Höhne, G. W. H., Hem[15]minger, W., & Flammersheim, H.-J. (2003). Differential Scanning Calorimetry. Springer. [Link]
Sandrock, M., & Vlachos, D. G. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Applied Sciences, 13(19), 10816. [Link]
Purification protocol for 3-(2-Bromophenyl)-5-phenylisoxazole by recrystallization
An Application Note for the Purification of 3-(2-Bromophenyl)-5-phenylisoxazole via Recrystallization Authored by: Gemini, Senior Application Scientist Abstract This application note provides a comprehensive, step-by-ste...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Purification of 3-(2-Bromophenyl)-5-phenylisoxazole via Recrystallization
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 3-(2-Bromophenyl)-5-phenylisoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The primary purification technique detailed is recrystallization, a robust method for removing impurities from solid organic compounds.[4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, methods for purity validation, and troubleshooting guidance to ensure the attainment of high-purity material essential for reliable downstream applications.
Introduction and Scientific Background
Isoxazole derivatives are a critical class of heterocyclic compounds widely explored in pharmaceutical research for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The compound 3-(2-Bromophenyl)-5-phenylisoxazole is a specific scaffold within this class, and its synthetic preparations often yield a crude product containing unreacted starting materials, byproducts, or other contaminants. The isolation of this compound in a highly pure form is a prerequisite for accurate structural characterization, biological screening, and further synthetic elaboration.[5]
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[6] The core principle involves dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice that inherently excludes impurity molecules, which remain dissolved in the surrounding solution (mother liquor).[7]
The Principle of Recrystallization: A Self-Validating System
The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent creates a self-validating purification loop where the physical properties of the system dictate the separation.
Characteristics of an Ideal Recrystallization Solvent
Temperature-Dependent Solubility: The compound of interest should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[6][7][8] This differential is the driving force for crystallization and high recovery.
Impurity Solubility Profile: Impurities should exhibit one of two solubility profiles: either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or be highly soluble in the solvent even at low temperatures (ensuring they remain in the mother liquor after crystallization).[8][9]
Chemical Inertness: The solvent must not react with the compound being purified.[7][9]
Volatility: The solvent should have a relatively low boiling point and be volatile enough to be easily removed from the purified crystals during the drying phase.[7]
For many isoxazole derivatives, alcohols such as ethanol have been shown to be effective recrystallization solvents.[10][11][12][13] Based on the aromatic and heterocyclic structure of 3-(2-Bromophenyl)-5-phenylisoxazole, ethanol is a logical starting point for solvent selection.
Experimental Protocol: Recrystallization of 3-(2-Bromophenyl)-5-phenylisoxazole
This protocol outlines the complete workflow for the purification of the title compound.
Materials and Equipment
Crude 3-(2-Bromophenyl)-5-phenylisoxazole
Ethanol (Reagent Grade or higher)
Deionized Water
Erlenmeyer flasks
Hotplate with stirring capability
Glass funnel
Fluted filter paper
Büchner funnel and filter flask
Vacuum source
Spatula, glass stirring rod
Ice bath
Standard Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves
Workflow Diagram
Caption: Workflow for the purification of 3-(2-Bromophenyl)-5-phenylisoxazole.
Step-by-Step Methodology
Dissolution: Place the crude 3-(2-Bromophenyl)-5-phenylisoxazole into an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. On a hotplate in a fume hood, bring a separate flask of ethanol to a gentle boil. Add the hot ethanol to the crude solid portion-wise, with stirring, until the compound just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[6][14] An excess of solvent will result in a poor yield.[14][15]
Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot gravity filtration is necessary. Place a piece of fluted filter paper in a stemless glass funnel and place the funnel atop a clean Erlenmeyer flask. Pre-heat the entire apparatus with hot solvent vapor to prevent premature crystallization in the funnel. Pour the hot solution through the filter paper.
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it on an insulated surface (e.g., a cork ring or wood block) to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer than small crystals formed by rapid cooling.[6][16] Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 20-30 minutes to maximize the yield.
Inducing Crystallization: If crystals do not form upon cooling, the solution may be supersaturated.[17] Crystallization can often be induced by gently scratching the inner wall of the flask at the solution's surface with a glass rod or by adding a tiny "seed crystal" of the pure compound, if available.[14][17]
Collection of Crystals: Set up a Büchner funnel with filter paper on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of cold ethanol to seal it. Swirl the crystalline mixture (slurry) and pour it into the center of the Büchner funnel with the vacuum applied.
Washing: With the crystals still in the funnel under vacuum, wash them with a small volume of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities. Using cold solvent is essential to prevent the purified product from redissolving.[4][14]
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely in a fume hood or in a vacuum oven at a modest temperature. Ensure all solvent has evaporated before proceeding with analysis, as residual solvent will depress the melting point and affect yield calculations.[14]
Purity Assessment and Characterization
The purity of the recrystallized 3-(2-Bromophenyl)-5-phenylisoxazole must be confirmed. The following table summarizes the key analytical techniques for this validation.
Parameter
Method
Expected Outcome for Pure Sample
Reference
Purity Check
Thin-Layer Chromatography (TLC)
A single spot with a consistent Rf value; disappearance of impurity spots present in the crude material.
1. Too much solvent was used. 2. The solution is supersaturated.
1. Re-heat the solution to boil off some of the solvent, then allow it to cool again. 2. Scratch the inside of the flask with a glass rod or add a seed crystal.
The compound's melting point is below the temperature of the solution as it becomes saturated. The compound precipitates as a liquid instead of a solid.
Re-heat the mixture to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly.
1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold.
1. Concentrate the mother liquor and cool again to recover a second crop of crystals. 2. Ensure filtration apparatus is pre-heated. 3. Always use ice-cold solvent for washing.
Colored impurities are co-crystallizing with the product.
If the color is significant, the process can be repeated with the addition of a small amount of activated charcoal to the hot solution before the hot filtration step.
Always work in a well-ventilated chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Ethanol is flammable; keep it away from open flames and spark sources.
Consult the Safety Data Sheet (SDS) for 3-(2-Bromophenyl)-5-phenylisoxazole and all reagents before beginning work. While specific data for this exact molecule is limited, related bromophenyl compounds should be handled with care.[22]
References
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
ResearchGate. (2026). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]
SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Retrieved from [Link]
MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]
Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Retrieved from [Link]
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
Mokhtari, M., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research. Retrieved from [Link]
ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]
IJARESM. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
Supporting Information. (n.d.). General procedure for the synthesis of 4-allyl-3,5-diarylisoxazoles. Retrieved from [Link]
ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
CORE. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved from [Link]
MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
Application Note: Development and Validation of a Monoamine Oxidase B (MAO-B) Inhibition Assay for 3-(2-Bromophenyl)-5-phenylisoxazole
Target Audience: Researchers, assay development scientists, and drug discovery professionals. Scientific Rationale & Target Biology Monoamine oxidase B (MAO-B) is a mitochondrial flavoenzyme responsible for the oxidative...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, assay development scientists, and drug discovery professionals.
Scientific Rationale & Target Biology
Monoamine oxidase B (MAO-B) is a mitochondrial flavoenzyme responsible for the oxidative deamination of biogenic amines, most notably dopamine. In the context of neurodegenerative diseases such as Parkinson's Disease (PD), the upregulation of MAO-B leads to accelerated dopamine depletion and the generation of neurotoxic hydrogen peroxide (H₂O₂) byproducts. Consequently, MAO-B inhibition remains a cornerstone therapeutic strategy for PD.
Recent medicinal chemistry efforts have identified 3,5-disubstituted isoxazoles as a highly privileged scaffold for MAO-B inhibition [1]. The compound 3-(2-Bromophenyl)-5-phenylisoxazole is of particular interest. The bipartite hydrophobic cavity of the MAO-B active site perfectly accommodates the 3,5-diaryl isoxazole core. Furthermore, the introduction of a bulky bromine atom at the ortho-position of the 3-phenyl ring serves a dual purpose:
Steric Exclusion: It prevents the molecule from fitting into the tighter active site of the MAO-A isoform, driving extreme MAO-B selectivity.
Halogen Bonding: The electron-rich bromine can form stabilizing halogen bonds with specific tyrosine residues (e.g., Tyr326) unique to the MAO-B binding pocket.
This application note details a robust, self-validating biochemical assay to evaluate the inhibitory kinetics of 3-(2-Bromophenyl)-5-phenylisoxazole against recombinant human MAO-B.
Assay Principle: The Amplex Red Coupled System
Because MAO-B does not produce a naturally fluorescent or highly absorbent product, its activity must be measured indirectly. We utilize the Amplex Red Monoamine Oxidase Assay [2], a highly sensitive fluorometric method.
The Causality of the Reaction:
When MAO-B oxidizes its substrate (benzylamine), it stoichiometrically generates H₂O₂. In the presence of Horseradish Peroxidase (HRP), this H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce resorufin , a highly fluorescent compound. By measuring the rate of resorufin formation, we can directly quantify the initial velocity (
V0
) of the MAO-B enzyme.
Fig 1. Amplex Red MAO-B assay and inhibitory mechanism of 3-(2-Bromophenyl)-5-phenylisoxazole.
Materials and Reagents
Enzyme: Recombinant Human MAO-B (expressed in baculovirus-infected insect cells).
Detection Reagents: Amplex Red reagent, Horseradish Peroxidase (HRP).
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
Test Compound: 3-(2-Bromophenyl)-5-phenylisoxazole (Stock dissolved in 100% anhydrous DMSO).
Controls: Selegiline (Positive control MAO-B inhibitor), 3% H₂O₂ (for counter-screen).
Microplates: 96-well or 384-well solid black microplates (to prevent optical cross-talk).
Experimental Protocol: A Self-Validating Workflow
To ensure high scientific integrity, this protocol is designed as a self-validating system . It includes continuous kinetic monitoring to rule out assay artifacts and an orthogonal counter-screen to verify that the isoxazole is a true MAO-B inhibitor, rather than an HRP inhibitor or a fluorescence quencher.
Step-by-Step Methodology
Step 1: Compound Preparation & Serial Dilution
Prepare a 10 mM stock of 3-(2-Bromophenyl)-5-phenylisoxazole in 100% DMSO.
Perform a 3-fold serial dilution in 100% DMSO to create a 10-point concentration curve (100X final assay concentration).
Dilute the DMSO stocks 1:50 into Assay Buffer to create 2X working solutions.
Causality: Maintaining a final DMSO concentration of strictly ≤1% in the assay is critical. Higher DMSO concentrations can denature the MAO-B enzyme or quench the HRP-catalyzed reaction, leading to false-positive inhibition.
Step 2: Enzyme-Inhibitor Pre-Incubation
Add 50 µL of the 2X compound working solutions to the black microplate.
Causality: Isoxazoles are reversible, competitive inhibitors. Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced. Skipping this step often results in artificially inflated IC₅₀ values.
Step 3: Reaction Initiation
Prepare a 4X Detection Mix containing Benzylamine (final 1 mM), Amplex Red (final 50 µM), and HRP (final 1 U/mL) in Assay Buffer.
Add 25 µL of the Detection Mix to all wells to initiate the reaction (Total well volume = 100 µL).
Step 4: Kinetic Readout
Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.
Measure fluorescence (Excitation: 540 nm / Emission: 590 nm) every 1 minute for 60 minutes.
Causality: Endpoint assays cannot distinguish between true inhibitors and assay interferents. Continuous kinetic reading allows you to calculate the initial velocity (
V0
) from the linear phase of the reaction, ensuring accurate Michaelis-Menten kinetic modeling.
In a separate plate, combine the isoxazole compound, Amplex Red, and HRP (omitting MAO-B and Benzylamine).
Spike the wells with 10 µM exogenous H₂O₂.
Causality: If 3-(2-Bromophenyl)-5-phenylisoxazole reduces fluorescence in this secondary assay, it is interfering with HRP or quenching resorufin, invalidating the MAO-B data. A true MAO-B inhibitor will show no effect here.
Fig 2. Step-by-step experimental workflow for the fluorometric MAO-B enzyme inhibition assay.
Data Presentation & Kinetic Evaluation
IC₅₀ and Selectivity Determination
Calculate the initial velocity (
V0
) by extracting the slope of the linear portion of the fluorescence-time curve (typically between 5 and 20 minutes). Plot % Activity versus Log[Inhibitor] and fit the data using a 4-parameter logistic non-linear regression model to determine the IC₅₀.
Table 1: Representative IC₅₀ and Selectivity Data
Compound
MAO-B IC₅₀ (µM)
MAO-A IC₅₀ (µM)
Selectivity Index (MAO-A/MAO-B)
3-(2-Bromophenyl)-5-phenylisoxazole
0.045 ± 0.003
> 100
> 2200
Selegiline (Positive Control)
0.017 ± 0.002
0.14 ± 0.01
8.2
Vehicle (1% DMSO)
N/A (100% Activity)
N/A (100% Activity)
N/A
Mechanism of Action (Ki Determination)
To confirm that 3-(2-Bromophenyl)-5-phenylisoxazole acts as a competitive inhibitor, the assay is repeated at varying concentrations of the substrate (Benzylamine). The resulting data is plotted on a Lineweaver-Burk plot (1/
V0
vs. 1/[S]).
For a competitive inhibitor, the lines will intersect at the y-axis, indicating that the maximum velocity (
Vmax
) remains unchanged, but the apparent affinity for the substrate (
Km
) decreases. The inhibition constant (
Ki
) is calculated using the Cheng-Prusoff equation.
Table 2: Kinetic Parameters for 3-(2-Bromophenyl)-5-phenylisoxazole
Parameter
Observed Value
Mechanistic Interpretation
Vmax
45.2 RFU/min
Remains unchanged across inhibitor concentrations, confirming competitive inhibition.
Km
(Apparent)
Increases with [I]
The compound directly competes with benzylamine for the MAO-B active site.
Ki
12.5 nM
Demonstrates high-affinity, non-covalent binding to the free MAO-B enzyme.
Reversibility
> 95% recovery
Rapid dilution assay confirms the compound does not covalently modify the FAD cofactor.
References
Agrawal, N., & Mishra, P. (2019). Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents. Computational Biology and Chemistry, 79, 63-72.[Link]
Lee, P. R., et al. (2010). Glial GABA, synthesized by monoamine oxidase B, mediates tonic inhibition. The Journal of Physiology, 588(Pt 21), 4261–4273.[Link]
Method
Application Note: Divergent Functionalization of the Phenyl Rings in 3-(2-Bromophenyl)-5-phenylisoxazole
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The isoxazole ring is a privileged pharmacophor...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
The isoxazole ring is a privileged pharmacophore embedded in numerous marketed drugs and biologically active compounds, making its late-stage functionalization a critical operation in structure-activity relationship (SAR) campaigns 1[1]. The molecule 3-(2-Bromophenyl)-5-phenylisoxazole presents a highly versatile, dual-axis scaffold. It contains two distinct phenyl rings with orthogonal reactivity profiles, allowing for chemoselective and site-specific functionalization.
Causality in Experimental Design
The 3-(2-Bromophenyl) Ring (Electronic Control): The C-Br bond at the ortho position of the 3-phenyl ring is highly susceptible to oxidative addition by low-valent palladium species. This reactivity allows for rapid, chemoselective cross-coupling (e.g., Suzuki-Miyaura) without affecting the unhalogenated 5-phenyl ring2[2]. The proximity of the isoxazole nitrogen can occasionally participate in secondary coordination, stabilizing the Pd(II) intermediate and accelerating transmetalation 3[3].
The 5-Phenyl Ring (Steric Control): Functionalizing the 5-phenyl ring is challenging because it lacks a pre-installed directing group or halogen4[4]. However, the 3-(2-bromophenyl) group is highly sterically encumbered. By employing Iridium-catalyzed C-H borylation—a process governed almost entirely by steric factors—we can selectively functionalize the meta and para positions of the 5-phenyl ring, completely avoiding the crowded 3-position 5[5].
Visualizations of Reaction Pathways
Caption: Divergent functionalization workflow for 3-(2-Bromophenyl)-5-phenylisoxazole.
Caption: Catalytic cycle of sterically-governed Ir-catalyzed C-H borylation.
Quantitative Data & Reaction Parameters
The choice of cross-coupling methodology is dictated by the desired functionalization site and tolerance to the isoxazole core 6[6].
Parameter
Protocol A: Suzuki-Miyaura Coupling
Protocol B: Ir-Catalyzed C-H Borylation
Target Site
3-(2-Bromophenyl) Ring (C-Br bond)
5-Phenyl Ring (meta/para C-H bonds)
Catalyst System
5 mol% Pd(dppf)Cl₂, K₂CO₃
1.5 mol% [Ir(OMe)(cod)]₂, 3 mol% dtbpy
Reagent
Arylboronic Acid (1.2 eq)
Bis(pinacolato)diboron (B₂pin₂; 0.7 eq)
Solvent & Temp
1,4-Dioxane/H₂O (4:1), 90 °C
THF, 80 °C
Typical Yield
75–90%
65–80%
Regioselectivity
>99% (Exclusive to C-Br site)
High (Sterically governed meta/para)
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at the 3-(2-Bromophenyl) Ring
Rationale: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This facilitates rapid reductive elimination, effectively outcompeting unwanted protodebromination side-reactions that often plague electron-deficient heterocyclic systems7[7].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(2-Bromophenyl)-5-phenylisoxazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (2.0 equiv, 2.0 mmol).
Solvent Introduction: Evacuate and backfill the flask with Argon (3 cycles). Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.
Reaction: Heat the biphasic mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.
Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 3-(2-arylphenyl)-5-phenylisoxazole derivative.
Self-Validation & Quality Control:
TLC Monitoring: The product biaryl will exhibit a significantly different
Rf
value compared to the starting bromide under UV light (254 nm).
NMR Validation: Confirm success via ¹H NMR by observing the complete disappearance of the distinct ortho-bromo multiplet (typically ~7.6 ppm) and the emergence of new aryl proton signals corresponding to the coupled ring.
Protocol B: Sterically-Governed Ir-Catalyzed C-H Borylation of the 5-Phenyl Ring
Rationale: The bulky dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand combined with pinacolborane groups creates a highly sterically demanding active catalyst, [Ir(dtbpy)(Bpin)3]. This complex cannot physically access the ortho-C-H bonds or the crowded 3-(2-bromophenyl) ring, forcing highly regioselective C-H activation at the meta and para positions of the unhindered 5-phenyl ring. Sub-stoichiometric B₂pin₂ (0.7 eq) is used to prevent overborylation.
Step-by-Step Methodology:
Catalyst Pre-activation: In an argon-filled glovebox, charge a dry vial with [Ir(OMe)(cod)]₂ (0.015 equiv, 1.5 mol%), dtbpy (0.03 equiv, 3 mol%), and bis(pinacolato)diboron (B₂pin₂, 0.7 equiv, 0.7 mmol).
Solvent Addition: Add dry, degassed THF (2.0 mL) and stir for 10 minutes at room temperature until the solution turns a deep, characteristic red-brown color (indicating the formation of the active Ir-Bpin species).
Substrate Addition: Add 3-(2-Bromophenyl)-5-phenylisoxazole (1.0 equiv, 1.0 mmol) dissolved in THF (1.0 mL) to the active catalyst mixture.
Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 80 °C for 16 hours.
Workup: Cool to room temperature, remove the solvent under reduced pressure, and pass the crude mixture through a short pad of Celite (eluting with EtOAc) to remove iridium residues.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the borylated product.
Self-Validation & Quality Control:
Mass Spectrometry: Use GC-MS or LC-MS to confirm the addition of the Bpin mass (+126 Da relative to the starting material).
NMR Validation: ¹¹B NMR is the definitive diagnostic tool; a characteristic singlet around 30–32 ppm confirms the presence of the aryl-Bpin species. ¹H NMR will show a reduction in the integration of the 5-phenyl ring protons, with a shift in the splitting pattern indicative of meta or para substitution.
References
Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate. 1
Recent Progresses in the Synthesis of Functionalized Isoxazoles. ResearchGate. 7
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. NIH. 2
Cross-coupling reactions for functionalization of bromo-substituted tetrazoles. Benchchem. 6
Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. NIH. 4
Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone. ACS Publications. 3
Ir-Catalyzed Ortho-Selective C–H Borylation of Difluoromethyl Arenes. ACS Publications. 5
Application Note: Scale-Up Synthesis of 3-(2-Bromophenyl)-5-phenylisoxazole for Preclinical Studies
Target Audience: Process Chemists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 3,5-diarylisoxazole scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Preclinical Researchers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The 3,5-diarylisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of selective COX-1/COX-2 inhibitors[1] and advanced PET radiotracers for neuroinflammation imaging[2]. Specifically, 3-(2-Bromophenyl)-5-phenylisoxazole serves as a critical preclinical intermediate. The ortho-bromo substituent provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to elaborate the molecule into complex active pharmaceutical ingredients (APIs).
Strategic Route Selection for Scale-Up
Historically, the synthesis of 3,5-diarylisoxazoles relies on the 1,3-dipolar cycloaddition of aryl nitrile oxides with alkynes[3]. While this route is direct, it presents severe limitations for preclinical scale-up:
Reagent Instability: Nitrile oxides are highly unstable and prone to exothermic dimerization into furoxans, requiring hazardous in-situ generation from hydroximoyl chlorides[3].
Cost & Safety: The reliance on terminal alkynes and, occasionally, ruthenium catalysts to control regioselectivity drastically inflates the cost of goods (COGs)[3].
The Causality of Our Choice: To ensure a robust, self-validating, and scalable system, this protocol utilizes a two-step chalcone cyclocondensation route [4][5]. By reacting 2-bromoacetophenone with benzaldehyde via a Claisen-Schmidt condensation, we isolate a bench-stable chalcone. Subsequent treatment with hydroxylamine hydrochloride yields a transient isoxazoline, which is oxidized in a one-pot procedure using Trichloroisocyanuric acid (TCCA)[5][6].
TCCA is chosen over traditional transition-metal oxidants (like CuBr₂/Oxone[7]) because it is an inexpensive, metal-free industrial reagent that leaves no heavy metal residue—a critical regulatory requirement for preclinical API intermediates[5].
Process Workflow
Figure 1: Scalable two-step synthetic workflow for 3-(2-Bromophenyl)-5-phenylisoxazole.
Quantitative Process Data
To justify the departure from the traditional nitrile oxide route, the following table summarizes the quantitative metrics observed during our 1-kilogram scale-up campaigns.
This protocol is engineered as a self-validating system . Each step includes built-in In-Process Controls (IPCs) that provide immediate physical or analytical feedback, ensuring the operator can verify success before proceeding.
Step 1: Synthesis of 1-(2-Bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)
Causality Note: Conducting this aldol condensation in ethanol with aqueous NaOH forces the product to precipitate as it forms. This phase separation drives the equilibrium to completion (Le Chatelier's principle) and prevents side-reactions like Michael addition of the solvent.
Procedure:
Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.
Charge: Add 2-bromoacetophenone (1.00 kg, 5.02 mol) and benzaldehyde (559 g, 5.27 mol, 1.05 eq) to the reactor.
Solvation: Add absolute ethanol (4.0 L) and stir at 200 rpm until a homogenous solution is achieved.
Cooling: Circulate coolant to drop the internal temperature to 0–5 °C.
Base Addition: Slowly add 10% w/v aqueous NaOH (500 mL) via the addition funnel over 45 minutes. Self-Validation: Maintain internal temperature below 15 °C to prevent Cannizzaro side-reactions of the benzaldehyde.
Aging: Remove cooling and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours. Self-Validation: A thick pale-yellow precipitate will form, indicating successful conversion.
IPC: Sample the slurry for HPLC. Proceed when 2-bromoacetophenone is <1.0% AUC.
Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with ice-cold ethanol (2 × 1.0 L) followed by water (2.0 L) to remove residual NaOH.
Drying: Dry under vacuum at 45 °C to constant weight.
Expected Yield: 1.30 kg (90%). Pale yellow crystalline solid.
Step 2: One-Pot Cyclocondensation & Oxidation to Isoxazole
Causality Note: The reaction of the chalcone with hydroxylamine initially yields an isoxazoline[5]. Instead of isolating this intermediate, we telescope the synthesis by adding TCCA directly to the vessel[6]. TCCA acts as an electrophilic chlorine source, facilitating the oxidative aromatization of the isoxazoline into the fully conjugated isoxazole[5].
Procedure:
Reactor Setup: Equip the 10 L reactor with a reflux condenser and mechanical stirrer.
Charge: Add the chalcone from Step 1 (1.00 kg, 3.48 mol) and hydroxylamine hydrochloride (290 g, 4.18 mol, 1.2 eq).
Solvation: Add absolute ethanol (5.0 L).
Cyclocondensation: Heat the mixture to 80 °C (reflux) for 2.5 hours.
IPC: Monitor via TLC (Hexane/EtOAc 5:1) or HPLC. The chalcone peak should disappear, replaced by the isoxazoline intermediate[6].
Cooling: Cool the reactor to 20 °C.
Oxidation: Portion-wise, add Trichloroisocyanuric acid (TCCA) (323 g, 1.39 mol, 0.4 eq) over 30 minutes. Warning: Mild exotherm. Maintain temperature below 30 °C.
Aging: Stir at room temperature for 1.5 hours. The mixture will turn from yellow to a lighter, opaque suspension as cyanuric acid precipitates[5].
Quench: Slowly add saturated aqueous NaHCO₃ (1.5 L) to neutralize HCl, followed by saturated sodium thiosulfate (500 mL) to quench any residual active chlorine.
Isolation: Add water (3.0 L) to fully precipitate the product. Filter the crude solid.
Purification: Recrystallize the crude cake from hot ethanol/water (8:2).
Expected Yield: 820 g (78% over Step 2). White to off-white powder.
Analytical QA & Process Safety
Safety Considerations:
TCCA Handling: TCCA is a strong oxidizer. Never mix TCCA directly with strong acids outside of the reaction matrix, as this can liberate toxic chlorine gas[5]. The quench step utilizing sodium thiosulfate is mandatory before waste disposal.
Release Specifications (NMR & HPLC):
HPLC Purity: > 99.0% (UV at 254 nm).
¹H NMR (400 MHz, CDCl₃): The diagnostic self-validation signal is the isolated isoxazole C4-proton, which appears as a sharp singlet at
δ
~6.95 ppm[4]. The absence of doublets in the 3.0–4.5 ppm region confirms complete oxidation of the isoxazoline intermediate.
Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₅H₁₀BrNO: 300.00 / 302.00 (1:1 isotopic pattern characteristic of the bromine atom).
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for 3-(2-Bromophenyl)-5-phenylisoxazole
Introduction & Mechanistic Challenges Isoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, antimicrobial agents, and neuromodulators. The functionalizati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Challenges
Isoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, antimicrobial agents, and neuromodulators. The functionalization of these heterocycles often relies on the Suzuki-Miyaura cross-coupling reaction, a highly versatile method for C-C bond formation[1].
However, performing this reaction on 3-(2-bromophenyl)-5-phenylisoxazole presents unique mechanistic challenges. The ortho-position of the bromine atom relative to the bulky 5-phenylisoxazole ring introduces significant steric hindrance. Furthermore, ortho-heterocycle-tethered substrates often suffer from poor yields due to competitive heteroatom coordination; the isoxazole nitrogen can coordinate to the palladium center, forming stable palladacycles that act as thermodynamic sinks and stall the catalytic cycle[2].
This application note details an optimized, self-validating protocol designed to overcome these steric and electronic hurdles, ensuring high selectivities and excellent yields.
Mechanistic Causality & Reaction Design
To construct a robust protocol, every reagent choice must address the specific chemical environment of the substrate:
Catalyst Selection (Oxidative Addition): The insertion of Pd(0) into the hindered C-Br bond requires a catalyst that resists deactivation. While Pd(PPh3)4 is a standard choice, its monodentate triphenylphosphine ligands are easily displaced by the coordinating isoxazole nitrogen. We utilize Pd(dppf)Cl2 , which features a bidentate phosphine ligand with a large bite angle. This strongly binds the palladium center, preventing isoxazole coordination while accelerating oxidative addition.
Base & Solvent System (Transmetalation): Transmetalation is often the rate-limiting step in sterically hindered systems. The addition of a base is critical to activate the boronic acid, forming a reactive, polarized boronate complex that facilitates the transmetalation step[3]. A biphasic system of 1,4-Dioxane/H2O with K2CO3 ensures optimal solubility of the inorganic base and the organic substrates, maximizing the interfacial reaction rate.
Optimization Data Summary
The following table summarizes the quantitative data driving our protocol design:
Entry
Catalyst (5 mol%)
Solvent System
Base (3 equiv)
Temp (°C)
Time (h)
Yield (%)
Mechanistic Causality / Observation
1
Pd(PPh3)4
Toluene/EtOH/H2O
Na2CO3
90
12
42
Monodentate PPh3 is displaced by the isoxazole nitrogen, stalling the catalytic cycle.
Reaction Setup: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-(2-Bromophenyl)-5-phenylisoxazole, phenylboronic acid, and K2CO3.
Solvent Addition & Rigorous Degassing: Add 1,4-Dioxane and H2O to the flask. Degas the biphasic mixture by bubbling ultra-pure Argon through the solution via a long needle for at least 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (forming biphenyl byproducts) and the irreversible oxidation of the electron-rich Pd(0) active species.
Catalyst Addition: Under a positive flow of Argon, quickly remove the septum, add the Pd(dppf)Cl2·CH2Cl2 catalyst, and immediately reseal the flask.
Heating & Mixing: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800–1000 rpm).
Causality: High-speed stirring is mandatory in biphasic systems to maximize the surface area between the organic phase (containing the aryl bromide and catalyst) and the aqueous phase (containing the activated boronate).
Work-up: Upon reaction completion (typically 6–8 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude dark-brown residue via flash column chromatography on silica gel using a gradient of 100% Hexanes to 10% Ethyl Acetate in Hexanes.
Self-Validating System (Trustworthiness & Troubleshooting)
To ensure the protocol is functioning as intended, researchers must cross-verify the following self-validating metrics:
Visual Cues: The reaction mixture should transition from a reddish-orange suspension (Pd(II) precatalyst) to a dark brown/black homogenous-looking emulsion, indicating the successful reduction to the active Pd(0) catalytic species.
Isotopic Mass Shift (LC-MS): The starting material contains bromine, which presents a highly distinct 1:1 isotopic doublet in the mass spectrum (M, M+2 at m/z ~300/302). Successful coupling is definitively validated by the complete disappearance of this doublet and the emergence of a single dominant [M+H]+ peak for the product (m/z ~298).
TLC Monitoring: In 10% EtOAc/Hexanes, the starting material typically elutes at an Rf of ~0.6 (UV active). The biaryl product will elute slightly lower (Rf ~0.45) and will exhibit bright blue fluorescence under 254 nm UV light due to the extended conjugated biaryl system.
NMR Verification: In the 1H NMR spectrum, the successful cross-coupling is confirmed by the disappearance of the distinct ortho-proton doublet of the bromophenyl ring and the appearance of a complex multiplet integrating for the newly added aromatic protons. The isoxazole C4-H singlet (typically around δ 6.8 ppm) should remain intact, proving the heterocycle did not decompose.
Technical Support Center: Overcoming Poor Solubility of 3-(2-Bromophenyl)-5-phenylisoxazole in Aqueous Media
Welcome to the technical support center for 3-(2-Bromophenyl)-5-phenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troub...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-(2-Bromophenyl)-5-phenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for overcoming the inherent poor aqueous solubility of this compound. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the handling and solubilization of 3-(2-Bromophenyl)-5-phenylisoxazole.
Q1: Why is 3-(2-Bromophenyl)-5-phenylisoxazole so poorly soluble in water?
A1: The poor aqueous solubility of 3-(2-Bromophenyl)-5-phenylisoxazole stems from its molecular structure. The presence of two aromatic rings (a bromophenyl and a phenyl group) and the isoxazole core makes the molecule predominantly lipophilic, or "water-fearing." These nonpolar characteristics lead to strong intermolecular forces between the compound's own molecules in the solid state (crystal lattice energy) and weak interactions with polar water molecules, resulting in limited solubility. It is estimated that over 70% of active pharmaceutical ingredients (APIs) in development pipelines are poorly soluble in water.[1]
Q2: What is the first-line approach I should try to dissolve this compound for in vitro assays?
A2: For initial in vitro screening, the use of a co-solvent system is typically the most straightforward and rapid method. A common starting point is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock can then be serially diluted into your aqueous assay buffer. It is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can impact cellular viability and other biological parameters.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What's happening and how can I fix it?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the poorly soluble compound exceeds its thermodynamic solubility limit in the final aqueous medium, even with the presence of a co-solvent. To address this, you can try several strategies:
Decrease the final concentration: Your target concentration may simply be too high for the chosen co-solvent percentage.
Increase the co-solvent percentage: Be cautious and ensure the final solvent concentration is compatible with your experimental system.
Use a different co-solvent: Some compounds may be more soluble in ethanol, methanol, or dimethylformamide (DMF).
Employ solubility-enhancing excipients: Consider adding surfactants or cyclodextrins to your aqueous buffer to increase the compound's apparent solubility.[2][3]
Q4: Are there any safety precautions I should be aware of when handling 3-(2-Bromophenyl)-5-phenylisoxazole and the recommended solvents?
A4: Yes. Always handle 3-(2-Bromophenyl)-5-phenylisoxazole and all solvents in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for 3-(2-Bromophenyl)-5-phenylisoxazole and the respective solvents.
II. Troubleshooting Guides: Advanced Solubilization Strategies
For more challenging applications or when co-solvent systems are not suitable (e.g., in vivo studies), more advanced formulation strategies are necessary. This section provides detailed troubleshooting guides for these methods.
Issue 1: Co-solvents are not providing sufficient solubility or are interfering with the assay.
When simple co-solvent systems fail, a multi-pronged approach to solubility enhancement is often required. The following strategies can be employed individually or in combination.
Strategy 1.1: Utilizing Surfactants for Micellar Solubilization
Why it works: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[3] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[4][5]
Step-by-Step Protocol:
Select an appropriate surfactant: Common non-ionic surfactants used in biological research include Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20). Ionic surfactants like sodium dodecyl sulfate (SDS) can also be used but may have a greater potential to disrupt biological membranes.
Prepare the surfactant solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC. For example, the CMC of Tween® 80 is approximately 0.012 mM.
Method A (Direct Solubilization):
Add the powdered 3-(2-Bromophenyl)-5-phenylisoxazole directly to the surfactant-containing buffer.
Sonicate or vortex the mixture to aid in dissolution. Gentle heating may also be applied, but monitor for compound degradation.
Method B (Solvent Evaporation):
Dissolve the compound in a volatile organic solvent (e.g., methanol, ethanol).
Add this solution to the surfactant-containing aqueous buffer with stirring.
Remove the organic solvent under a stream of nitrogen or using a rotary evaporator.
Troubleshooting:
Precipitation still occurs: The drug-to-surfactant ratio may be too high. Try increasing the surfactant concentration.
Assay interference: Run a vehicle control with the surfactant alone to determine its effect on your experimental system.
Strategy 1.2: Cyclodextrin Complexation
Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][7] They can form inclusion complexes with poorly soluble molecules like 3-(2-Bromophenyl)-5-phenylisoxazole, where the hydrophobic part of the drug is encapsulated within the cyclodextrin cavity, thereby increasing its solubility in water.[][7][8]
Step-by-Step Protocol:
Choose the right cyclodextrin: Beta-cyclodextrins (β-CD) are commonly used. For enhanced solubility and reduced toxicity, chemically modified derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred.[9][10]
Prepare the cyclodextrin solution: Dissolve the chosen cyclodextrin in your aqueous buffer.
Complexation:
Add the 3-(2-Bromophenyl)-5-phenylisoxazole powder to the cyclodextrin solution.
Stir or sonicate the mixture for several hours, or even overnight, at a controlled temperature to allow for complex formation.
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate will contain the solubilized drug-cyclodextrin complex.
Troubleshooting:
Low solubility enhancement: The affinity of the compound for the cyclodextrin cavity may be low. Try a different type of cyclodextrin or a higher concentration.
Saturation: There is a limit to how much drug can be complexed. If you have reached this limit, consider combining this method with another strategy.
Data Presentation: Comparison of Solubilization Strategies
Strategy
Mechanism
Advantages
Disadvantages
Typical Concentration Range
Co-solvents
Reduces solvent polarity
Simple, rapid
Can be toxic to cells, risk of precipitation upon dilution
Can be expensive, may not be effective for all molecules
Dependent on cyclodextrin and drug
Issue 2: The need for a higher concentration of the compound for in vivo studies.
For in vivo applications, high concentrations of co-solvents or excipients can be problematic. In these cases, advanced formulation techniques that modify the physical properties of the drug itself are often necessary.
Strategy 2.1: Nanosuspensions
Why it works: A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with the particle size typically in the nanometer range.[11][12][13] By reducing the particle size, the surface area-to-volume ratio is dramatically increased, which leads to an increase in the dissolution rate and saturation solubility of the compound.[13][14]
Experimental Workflow: Nanosuspension Preparation
Caption: Workflow for nanosuspension preparation and characterization.
Prepare the dispersion medium: Dissolve a stabilizer (e.g., a surfactant like Tween® 80 or a polymer like polyvinylpyrrolidone (PVP)) in purified water.
Create a pre-suspension: Disperse the 3-(2-Bromophenyl)-5-phenylisoxazole powder in the stabilizer solution.
Milling: Add the pre-suspension to a bead mill containing small grinding media (e.g., zirconium oxide beads).
Process: Mill the suspension at a high speed for a sufficient duration (can range from hours to days) to achieve the desired particle size.
Separation: Separate the nanosuspension from the grinding media.
Troubleshooting:
Particle aggregation: The stabilizer concentration may be too low, or an inappropriate stabilizer was chosen.
Broad particle size distribution: Optimize the milling time and speed.
Strategy 2.2: Amorphous Solid Dispersions
Why it works: Crystalline solids have a highly ordered structure that requires a significant amount of energy to break apart for dissolution. An amorphous solid, on the other hand, lacks this long-range order and is in a higher energy state, which generally leads to a significant increase in apparent solubility and dissolution rate.[1][15] In a solid dispersion, the drug is dispersed in an amorphous form within a hydrophilic carrier matrix.[16][17][18]
Caption: Workflow for solid dispersion preparation via solvent evaporation.
Step-by-Step Protocol (Solvent Evaporation):
Select a carrier: Common hydrophilic polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
Dissolution: Dissolve both the 3-(2-Bromophenyl)-5-phenylisoxazole and the carrier in a common volatile solvent (e.g., methanol, acetone, or a mixture).
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution.
Drying: Dry the resulting solid mass under vacuum to remove any residual solvent.
Pulverization: Mill and sieve the solid dispersion to obtain a fine powder.
Troubleshooting:
Drug recrystallization during storage: The solid dispersion may be physically unstable. This can be due to an inappropriate drug-to-carrier ratio or the absorption of moisture. Store in a desiccator.
Incomplete amorphization: Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
III. pH Adjustment Considerations
For ionizable compounds, altering the pH of the medium can significantly impact solubility.[19] The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility of such drugs.[19][20] However, the isoxazole ring itself is weakly basic. While protonation can occur under strongly acidic conditions, it's unlikely that pH adjustment within a biologically relevant range (pH 1-8) will dramatically increase the solubility of 3-(2-Bromophenyl)-5-phenylisoxazole, as its pKa is likely to be very low. The dominant factor for its poor solubility is its lipophilicity rather than its ionization state. Therefore, while pH should be controlled and considered in your experiments, it is not expected to be the primary method for achieving significant solubility enhancement for this specific compound.
IV. Conclusion
Overcoming the poor aqueous solubility of 3-(2-Bromophenyl)-5-phenylisoxazole requires a systematic and informed approach. For initial in vitro studies, co-solvents, surfactants, and cyclodextrins offer practical solutions. For more demanding applications, such as in vivo studies, advanced techniques like nanosuspensions and amorphous solid dispersions are powerful tools. By understanding the underlying principles of these methods and following the detailed protocols and troubleshooting guides provided, researchers can successfully formulate this compound for a wide range of scientific investigations.
V. References
Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). Retrieved March 20, 2026, from [Link]
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved March 20, 2026, from [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Retrieved March 20, 2026, from [Link]
Nanosuspension technologies for delivery of poorly soluble drugs - SciSpace. (2022, September 12). Retrieved March 20, 2026, from [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Pharmaceutical Technology. Retrieved March 20, 2026, from [Link]
Nanosuspension An Innovative Approach For Poorly Soluble Drug. (2025, July 30). ResearchGate. Retrieved March 20, 2026, from [Link]
Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025, September 22). Bentham Science. Retrieved March 20, 2026, from [Link]
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved March 20, 2026, from [Link]
Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020, July 11). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved March 20, 2026, from [Link]
View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved March 20, 2026, from [Link]
Aromatic Compounds vs Cyclodextrins: Molecular Interactions. (2026, March 5). Retrieved March 20, 2026, from [Link]
Key strategies central to overcoming poor API solubility. (n.d.). Almac Group. Retrieved March 20, 2026, from [Link]
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). JETIR. Retrieved March 20, 2026, from [Link]
Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. (n.d.). Retrieved March 20, 2026, from [Link]
Solid Dispersions: Improved Solubility and Sustained Release. (2024, March 22). Retrieved March 20, 2026, from [Link]
SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. (2024, February 1). International Journal of Pharmaceutical Sciences and Research. Retrieved March 20, 2026, from [Link]
What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15). Retrieved March 20, 2026, from [Link]
The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research. Retrieved March 20, 2026, from [Link]
Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC. (2020, August 1). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]
Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved March 20, 2026, from [Link]
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024, November 12). MDPI. Retrieved March 20, 2026, from [Link]
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar. Retrieved March 20, 2026, from [Link]
New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. (2021, September 3). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]
Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015, August 14). ACS Publications. Retrieved March 20, 2026, from [Link]
Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (n.d.). CORE. Retrieved March 20, 2026, from [Link]
Solubilization techniques used for poorly water-soluble drugs. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]
Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved March 20, 2026, from [Link]
Study of pH-dependent drugs solubility in water. (2012, October 19). SciSpace. Retrieved March 20, 2026, from [Link]
(PDF) Study of pH-dependent drugs solubility in water. (2026, February 25). ResearchGate. Retrieved March 20, 2026, from [Link]
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Technical Support Center: Enhancing the Stability of 3-(2-Bromophenyl)-5-phenylisoxazole for Biological Assays
Welcome to the dedicated support guide for 3-(2-Bromophenyl)-5-phenylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to address and overcome stability challenges encou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated support guide for 3-(2-Bromophenyl)-5-phenylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to address and overcome stability challenges encountered during biological assays. By understanding the inherent chemical properties of the isoxazole scaffold and implementing robust experimental practices, you can ensure the integrity of your data and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for an isoxazole-containing compound like 3-(2-Bromophenyl)-5-phenylisoxazole in a biological assay environment?
A1: The stability of 3-(2-Bromophenyl)-5-phenylisoxazole can be influenced by several factors inherent to typical biological assay conditions. The core isoxazole ring is the primary site of potential degradation. Key concerns include:
Hydrolytic Instability: The isoxazole ring is susceptible to cleavage via hydrolysis, a reaction catalyzed by both acidic and basic conditions.[1] While stability is generally maximal in the neutral pH range, the physiological pH of cell culture media (~7.4) and incubation at 37°C can still promote slow degradation over time.[2][3]
Photostability: Isoxazole derivatives can be sensitive to light. Exposure to UV or even ambient laboratory light can induce photochemical rearrangements or decomposition, leading to a loss of the parent compound.[4][5]
Metabolic Degradation: In cellular assays, the compound can be metabolized by enzymes. Cytochrome P450 enzymes, for example, are known to mediate the opening of the isoxazole ring in some drug molecules.[6][7]
Interaction with Media Components: Components in complex matrices like cell culture media, particularly serum proteins, can bind to the compound, potentially rendering it inactive or promoting degradation.[2]
Q2: How should I prepare and store stock solutions of 3-(2-Bromophenyl)-5-phenylisoxazole to maximize its shelf-life?
A2: Proper preparation and storage of stock solutions are critical to prevent degradation and ensure consistent concentrations in your experiments.[2] We recommend the following best practices:
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) for preparing concentrated stock solutions (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming or sonication may be required. Low solubility is a major concern that can affect the accuracy of results.[8]
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, dispense the stock solution into single-use aliquots in low-protein-binding tubes.[2]
Storage Conditions: Store aliquots at -80°C for long-term storage and at -20°C for short-term use. Protect all solutions from light by using amber vials or by wrapping tubes in aluminum foil.
Q3: I'm observing high variability in my assay results between experiments. What could be the cause?
A3: High variability is a common issue often linked to compound handling and stability.[2] Potential causes include:
Incomplete Solubilization: If the compound precipitates out of the stock solution or the final assay medium, the effective concentration will be inconsistent. Always visually inspect for precipitates before use.
Stock Solution Degradation: As mentioned in Q2, repeated freeze-thaw cycles or improper storage can degrade the compound over time. Using a fresh aliquot for each experiment is the best practice.
Inconsistent Dilution: Ensure pipettes are properly calibrated and that a consistent, validated serial dilution protocol is used for every experiment.
Troubleshooting Guide: Addressing Specific Stability Issues
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Problem 1: My compound's activity decreases significantly in a multi-day cell-based assay.
Potential Cause A: Chemical Instability in Media
The compound may be degrading in the cell culture medium over the incubation period. The combination of aqueous buffer, physiological pH (7.2-7.4), and a constant temperature of 37°C can promote hydrolysis of the isoxazole ring.[3]
Troubleshooting & Solution:
Perform an Acellular Stability Test: To isolate chemical degradation from cellular metabolism, incubate 3-(2-Bromophenyl)-5-phenylisoxazole in your cell culture medium without cells under the same conditions (e.g., 37°C, 5% CO₂).[2]
Analyze Concentration Over Time: At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), take an aliquot of the medium, stop any potential reaction (e.g., by adding an equal volume of cold acetonitrile to precipitate proteins), and analyze the remaining concentration of the parent compound using a validated analytical method like HPLC or LC-MS.[2][9]
Mitigation Strategy: If significant degradation is observed (typically >15% loss), consider the following:
Replenish the Compound: For long-term assays, perform partial media changes with freshly diluted compound every 24-48 hours.
Optimize pH: If your experimental system allows, ensure the medium pH remains stable and close to neutral, as isoxazoles show maximum stability in this region.[1][10]
Potential Cause B: Cellular Metabolism
If the compound is stable in the acellular control but loses activity in the presence of cells, cellular uptake and metabolism are the likely cause.[2] The isoxazole ring can be a target for metabolic enzymes.[11]
Troubleshooting & Solution:
Analyze Cell Lysates: In addition to the medium, analyze cell lysates for the presence of the parent compound and potential metabolites to confirm cellular uptake and processing.
Mitigation Strategy:
Shorter Incubation Times: Redesign the experiment to use shorter endpoints if possible.
Use Metabolic Inhibitors: As a tool to understand the pathway, you can co-incubate with broad-spectrum cytochrome P450 inhibitors (use with caution as this can have other effects on the cells).
Workflow for Assessing Compound Stability
The following diagram outlines a systematic approach to diagnosing and addressing stability issues.
Caption: Workflow for diagnosing compound instability.
Problem 2: My compound seems to degrade even in a simple aqueous buffer before I even start my assay.
Potential Cause: Hydrolysis, Oxidation, or Photodegradation
Aqueous buffers can be harsh environments. If not properly formulated and handled, rapid degradation can occur.
Troubleshooting & Solution:
pH Control is Paramount: The stability of isoxazoles is highly pH-dependent.[12] Ensure your buffer pH is measured accurately and is maintained between 6.5 and 7.5 for maximal stability.[1] Avoid phosphate buffers if metal ion catalysis is a concern, and consider robust buffers like HEPES.
Protect from Light: Immediately upon preparing the solution, protect it from light. Perform dilutions in a dimly lit area or under yellow light and use amber-tinted labware.[4][13]
Consider Oxidative Stress: Although less common for this scaffold, oxidation can occur. Degassing the buffer by sparging with nitrogen or argon before adding the compound can help.
Incorporate an Antioxidant: For sensitive assays, the addition of a mild, water-soluble antioxidant can be beneficial. Ascorbic acid (Vitamin C) is an effective radical scavenger that can protect the primary compound from oxidative degradation.[14][15] Start with a low concentration (e.g., 50-100 µM) and verify it does not interfere with your assay.
Data Summary Tables
Table 1: Recommended Storage and Handling for 3-(2-Bromophenyl)-5-phenylisoxazole
Parameter
Recommendation
Rationale & References
Stock Solution Solvent
Anhydrous DMSO
High solubility for many organic molecules; minimizes hydrolysis.[8]
Stock Concentration
10-50 mM
A high concentration minimizes the volume of DMSO added to the aqueous assay buffer (<0.5% v/v is ideal).
Storage Temperature
-80°C (Long-term), -20°C (Short-term)
Low temperatures slow down chemical degradation processes.[16]
Handling
Aliquot into single-use tubes
Prevents contamination and degradation from repeated freeze-thaw cycles.[2]
Light Exposure
Minimize; use amber vials or foil
Isoxazole rings can be susceptible to photodegradation.[4][5]
Table 2: Example Protocol for a Compound Stability Study in Cell Culture Medium
Step
Procedure
Details
1. Preparation
Prepare a 10 µM solution of the compound in cell-free medium.
Use a fresh DMSO stock aliquot. The final DMSO concentration should match your assay conditions (e.g., 0.1%).[2]
2. Time Zero (T=0)
Immediately take a T=0 sample.
Transfer 100 µL of the medium to a tube with 100 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge.[2]
3. Incubation
Incubate the remaining solution at 37°C, 5% CO₂.
Protect the plate/tube from light.
4. Time Points
Collect samples at 2, 4, 8, 24, and 48 hours.
Process each sample identically to the T=0 sample.
5. Analysis
Analyze the supernatant by LC-MS.
Quantify the peak area of the parent compound relative to the internal standard.
6. Evaluation
Plot % Remaining Compound vs. Time.
Acceptance criteria are often set at ≥85% of the compound remaining at the final time point.[16]
Potential Degradation Pathways
The following diagram illustrates simplified potential degradation pathways for the isoxazole ring under common lab conditions.
Caption: Potential degradation pathways for isoxazoles.
By systematically evaluating the stability of 3-(2-Bromophenyl)-5-phenylisoxazole under your specific experimental conditions and implementing the mitigation strategies outlined in this guide, you can significantly enhance the reliability and accuracy of your biological data.
References
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Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 31(10), 1240-50. Available from: [Link]
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Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]
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Cánovas, R., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Advances in Laboratory Medicine, 1(1), 1-10. Available from: [Link]
Bjelakovic, M., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(16), 4786. Available from: [Link]
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 416-424. Available from: [Link]
Leibly, D. J., et al. (2012). Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins. PLOS ONE, 7(12), e52482. Available from: [Link]
Patel, K. P., et al. (2013). Synthesis, Characterization and Biological Evaluation of Some New Isoxazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389-396. Available from: [Link]].pdf
PubChem. (n.d.). 3-Bromo-5-phenyl-1,2-oxazole. National Center for Biotechnology Information. Available from: [Link]
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Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-Methyl- 5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. R Discovery. Available from: [Link]
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Sharma, P., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 476-503. Available from: [Link]
Sanov, A. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A, 124(39), 7945-7953. Available from: [Link]
Stankunas, K., et al. (2008). Regulating Protein Stability in Mammalian Cells Using Small Molecules. Current Protocols in Chemical Biology, 1, 1-18. Available from: [Link]
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Galiano, V., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Available from: [Link]
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Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Isoxazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazole derivatives. The isoxaz...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazole derivatives. The isoxazole ring is a critical scaffold in medicinal chemistry, but its synthesis can be plagued by issues such as low yields, difficult purifications, and, most notably, the formation of undesired byproducts. This guide, presented in a direct question-and-answer format, addresses the most common challenges encountered during experimentation, explaining the root causes and providing actionable, field-proven solutions.
The two most versatile and widely used methods for constructing the isoxazole ring are the Claisen Isoxazole Synthesis (the condensation of a 1,3-dicarbonyl compound with hydroxylamine) and the 1,3-Dipolar Cycloaddition of a nitrile oxide with an alkyne.[1][2] This guide will focus on troubleshooting these two primary pathways.
Troubleshooting Guides
Problem 1: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a frequent and significant challenge, particularly when using unsymmetrical starting materials in both the Claisen synthesis and 1,3-dipolar cycloadditions.[1][3] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, which can be manipulated by adjusting the reaction conditions.[1]
A systematic approach to diagnosing and solving regioselectivity issues is outlined below.
Caption: A decision-making flowchart for addressing regioselectivity issues.
Solutions for Claisen Isoxazole Synthesis:
The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can lead to two different regioisomers depending on which carbonyl group undergoes the initial nucleophilic attack.
Parameter
Recommended Action
Rationale
Substrate Modification
Use a β-enamino diketone instead of a standard 1,3-diketone.[3][4]
This modification "locks" the reactivity to one of the carbonyl groups, providing excellent regiochemical control. It is one of the most effective strategies.[3]
pH Control
Adjust the pH of the reaction medium. Acidic conditions often favor the formation of one isomer over the other.[1]
The protonation state of hydroxylamine and the enol/enolate equilibrium of the dicarbonyl are pH-dependent, influencing the site of initial attack.
Solvent Choice
Screen different solvents, such as ethanol versus acetonitrile.[3]
Solvent polarity can influence the transition state energies for the formation of the different regioisomers.
Catalyst
For reactions with β-enamino diketones, the addition of a Lewis acid like BF₃·OEt₂ can be used to direct the regioselectivity.[1][3]
The Lewis acid can coordinate to a specific carbonyl group, activating it for nucleophilic attack and directing the cyclization pathway.
Solutions for 1,3-Dipolar Cycloaddition:
For the reaction between a nitrile oxide and an unsymmetrical alkyne, regioselectivity is dictated by the alignment of the dipole's and dipolarophile's frontier molecular orbitals (FMOs).
Parameter
Recommended Action
Rationale
Catalysis
For terminal alkynes, employ a copper(I) catalyst.[5][6] Ruthenium(II) catalysts can also provide high yields and regioselectivity.[5]
Catalysts can alter the electronic properties of the alkyne and control the orientation of the reactants, strongly favoring the formation of 3,5-disubstituted isoxazoles.[5][7]
Substituent Effects
Modify the electronic properties of the substituents on the alkyne or nitrile oxide precursor.
Electron-withdrawing groups on the alkyne and electron-donating groups on the nitrile oxide (or vice-versa) can significantly influence the FMO energies, thus favoring one regioisomeric transition state.
Solvent Choice
Vary the solvent polarity.
The polarity of the solvent can stabilize one transition state more than the other, thereby influencing the isomeric ratio.
Problem 2: Dimerization of Nitrile Oxides (Furoxan Formation)
Question: My 1,3-dipolar cycloaddition is yielding a significant amount of furoxan (1,2,5-oxadiazole 2-oxide) byproduct. What's causing this and how can I prevent it?
Answer: This is a classic byproduct issue in 1,3-dipolar cycloadditions. Nitrile oxides are highly reactive and unstable intermediates.[8][9] In the absence of a reactive dipolarophile (your alkyne), they will readily undergo dimerization to form a stable furoxan ring.[5][10] This side reaction is particularly prevalent at high concentrations of the nitrile oxide.[1]
Caption: Competing pathways for the nitrile oxide intermediate.
The key to minimizing furoxan formation is to ensure the nitrile oxide reacts with the alkyne as soon as it is formed.
Key Solutions:
In Situ Generation: Generate the nitrile oxide in the presence of the alkyne, rather than generating it first and then adding the alkyne. This ensures the alkyne is readily available to "trap" the nitrile oxide.[1][8] Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes.[8][9]
Slow Addition: If using a precursor like a hydroximoyl chloride or an aldoxime, add the precursor (or the activating reagent, e.g., a base or oxidant) slowly via syringe pump to the reaction mixture containing the alkyne.[1] This maintains a low, steady-state concentration of the nitrile oxide, favoring the bimolecular reaction with the alkyne over the dimerization reaction.[8]
Temperature Control: The generation of nitrile oxides may need to be performed at low temperatures to slow down the rate of dimerization, followed by warming to facilitate the desired cycloaddition.[1]
Problem 3: Low or No Yield of Isoxazole Product
Question: My reaction has resulted in a very low yield or no desired isoxazole product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield can stem from multiple factors, including the quality of starting materials, suboptimal reaction conditions, or the instability of intermediates. A systematic approach is crucial for identifying the root cause.
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Potential Solutions:
Starting Material Integrity: Ensure the purity and reactivity of your starting materials. 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can affect reactivity. Alkynes should be pure, and nitrile oxide precursors (e.g., aldoximes, hydroximoyl chlorides) must be of high quality.[1]
Reaction Conditions:
Temperature: Many isoxazole syntheses are temperature-sensitive. Ensure the correct temperature is maintained.[1]
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient time leads to low conversion, while excessive time can cause product degradation.[1]
Microwave Irradiation: Using microwave irradiation can often dramatically shorten reaction times and improve yields by minimizing byproduct formation.[11][12]
Problem 4: Difficulty in Purifying the Crude Isoxazole Product
Question: I am struggling to purify my crude isoxazole product from starting materials and byproducts. What are the best strategies?
Answer: Purification can be challenging because the desired isoxazole product often has a similar polarity to regioisomeric byproducts and certain starting materials, making separation by standard column chromatography difficult.[1]
Purification Strategies:
Systematic Chromatography Screening:
Solvent System: Do not rely on a single solvent system. Systematically screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin-Layer Chromatography (TLC) to find conditions that provide the best separation.
Additives: Sometimes, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the chromatography eluent can improve the separation of acidic or basic impurities.[1]
Liquid-Liquid Extraction (Work-up):
Removing Unreacted 1,3-Diketone: If using the Claisen synthesis, wash the organic layer with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃). The acidic 1,3-dicarbonyl starting material will be deprotonated and extracted into the aqueous layer, simplifying the subsequent chromatography.[13]
Breaking Emulsions: If an emulsion forms during extraction, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, filtering the mixture through a pad of Celite® can help break up the emulsion.[13]
Recrystallization/Trituration:
If your crude product is a solid, attempt recrystallization from various solvents to obtain pure material.
If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane. This can often cause the desired product to solidify while washing away non-polar impurities.[13]
Chemical Derivatization: In very challenging cases, it may be possible to selectively react one isomer or a persistent impurity with a reagent to form a derivative that is much easier to separate. The protecting or derivatizing group can then be removed to yield the pure compound.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to isoxazole derivatives?
A1: The two most common and versatile methods for synthesizing the isoxazole ring are the reaction of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Isoxazole Synthesis) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2]
Q2: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening?
A2: The isoxazole ring's N-O bond is relatively weak and can be cleaved under certain conditions, including strongly basic conditions, reductive conditions (e.g., catalytic hydrogenation with H₂/Pd), and sometimes in the presence of certain transition metals.[1] Some isoxazoles are also sensitive to UV light.[1] If you suspect decomposition, consider using milder workup procedures, avoiding extreme pH, and protecting the compound from light.
Q3: Can I use microwave irradiation to speed up my isoxazole synthesis?
A3: Yes, microwave-assisted synthesis is often an excellent method for preparing isoxazoles. It can significantly reduce reaction times, improve yields, and in some cases, minimize the formation of byproducts by rapidly passing through temperature ranges where side reactions might occur.[11][12]
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis via β-Enamino Diketone
This protocol demonstrates a method to achieve high regioselectivity in a Claisen-type synthesis, adapted from methodologies that provide excellent regiochemical control.[3][14]
Preparation: To a solution of the β-enamino diketone (1.0 mmol, 1.0 eq.) in ethanol (5 mL) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 mmol, 1.2 eq.).
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
Work-up: Upon completion, add water (10 mL) to the reaction mixture.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure, single-regioisomer isoxazole.
Protocol 2: 1,3-Dipolar Cycloaddition with Slow Addition
This protocol is designed to minimize furoxan byproduct formation by maintaining a low concentration of the reactive nitrile oxide intermediate.[1][8]
Setup: In a two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the alkyne (1.0 mmol, 1.0 eq.) and an appropriate aldoxime (1.1 mmol, 1.1 eq.) in a suitable solvent like dichloromethane or THF (10 mL).
Slow Addition: In a separate flask, prepare a solution of an oxidant (e.g., N-chlorosuccinimide, 1.2 mmol, 1.2 eq.) and a mild base (e.g., triethylamine, 1.2 mmol, 1.2 eq.) in the same solvent (5 mL). Draw this solution into a syringe and place it on a syringe pump.
Reaction: Add the oxidant/base solution to the alkyne/aldoxime mixture dropwise via the syringe pump over 1-2 hours at room temperature.
Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor for completion by TLC or LC-MS.
Work-up and Purification: Quench the reaction with water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
BenchChem. (2025).
Nguyen, T. B., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
Yadav, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
Chen, M.-T., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]
van Delft, F. L., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. [Link]
BenchChem. (2025). Head-to-head comparison of different isoxazole synthesis methods.
van Delft, F. L., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. [Link]
Kumar, S., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters. [Link]
BenchChem. (2025). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
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Resolving ambiguous NMR peaks in 3-(2-Bromophenyl)-5-phenylisoxazole
Technical Support Center: 3-(2-Bromophenyl)-5-phenylisoxazole Welcome to the technical support center for the analysis of 3-(2-Bromophenyl)-5-phenylisoxazole. This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-(2-Bromophenyl)-5-phenylisoxazole
Welcome to the technical support center for the analysis of 3-(2-Bromophenyl)-5-phenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR peak ambiguity during the characterization of this and structurally related molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you resolve these common analytical hurdles.
The Challenge: Deciphering Ambiguous NMR Peaks
The ¹H NMR spectrum of 3-(2-Bromophenyl)-5-phenylisoxazole presents a unique challenge. The molecule contains three distinct proton environments: the isoxazole ring proton, the protons of the 5-phenyl ring, and the protons of the 3-(2-bromophenyl) ring. The aromatic region of the spectrum (typically δ 6.5-8.5 ppm) is often crowded, leading to overlapping signals that complicate definitive structural assignment.[1][2] This guide will walk you through systematic approaches to dissect these complex spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals of my 3-(2-Bromophenyl)-5-phenylisoxazole overlapping?
A1: Overlapping signals in the aromatic region are common for this molecule due to the similar electronic environments of the protons on the two phenyl rings.[3] The chemical shifts of these protons are influenced by factors such as electron-donating or withdrawing effects of the substituents and the isoxazole ring itself, leading to a convergence of their resonance frequencies.[4][5]
Q2: I see a singlet around δ 6.8 ppm. Which proton does this correspond to?
A2: This singlet is characteristic of the H-4 proton on the isoxazole ring.[6][7][8] Its distinct chemical shift, typically appearing more upfield than the other aromatic protons, is a reliable starting point for spectral assignment.
Q3: The splitting patterns in the aromatic region are complex and not easily interpretable. Why is that?
A3: The complexity arises from multiple coupling interactions. Protons on the phenyl rings exhibit both ortho (³J, typically 7-10 Hz) and meta (⁴J, typically 2-3 Hz) couplings.[5] When these signals overlap, the resulting multiplets can appear as complex and unresolvable patterns.
Q4: Could impurities be causing the ambiguous peaks?
A4: Absolutely. Residual solvents, starting materials, or synthetic byproducts are common sources of unexpected peaks.[9][10] It is crucial to ensure the purity of your sample. Consult tables of common NMR solvent impurities and compare your spectrum to those of potential contaminants.
Troubleshooting Guides: A Step-by-Step Approach to Peak Resolution
When faced with an ambiguous ¹H NMR spectrum of 3-(2-Bromophenyl)-5-phenylisoxazole, a multi-pronged approach is often necessary. The following guides provide detailed protocols for resolving overlapping signals.
Guide 1: Strategic Use of NMR Solvents to Induce Chemical Shift Changes
The chemical shift of a proton can be influenced by the surrounding solvent molecules.[11][12] Changing from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce Aromatic Solvent Induced Shifts (ASIS), which may resolve overlapping signals.[10]
Experimental Protocol: Solvent Study
Sample Preparation: Prepare two NMR samples of your compound with identical concentrations. Dissolve one in CDCl₃ and the other in benzene-d₆.
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample.
Analysis: Compare the two spectra, paying close attention to the aromatic region. The differential shielding effects of the aromatic solvent can cause some peaks to shift more than others, potentially resolving the overlap.[13]
Causality: Aromatic solvents like benzene-d₆ create a diamagnetic ring current. Solute molecules that associate with the solvent will experience an anisotropic magnetic field, leading to changes in the chemical shifts of their protons.[14][15] This effect is dependent on the spatial orientation of the solute relative to the solvent, often leading to the separation of previously overlapping signals.
Guide 2: Harnessing the Power of 2D NMR Spectroscopy
Two-dimensional (2D) NMR techniques are indispensable for resolving complex spectra by spreading the signals over two frequency axes.[16][17] For 3-(2-Bromophenyl)-5-phenylisoxazole, COSY, HSQC, and HMBC experiments are particularly powerful.[18]
The COSY experiment identifies protons that are coupled to each other, revealing the spin systems within the molecule.[19]
Experimental Protocol: gCOSY Acquisition
Setup: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
Acquisition: Acquire the 2D data, ensuring sufficient resolution in both dimensions.
Analysis: In the COSY spectrum, cross-peaks will appear between protons that are J-coupled. This will allow you to trace the connectivity of the protons within the 2-bromophenyl and the 5-phenyl rings separately.[10]
HSQC (Heteronuclear Single Quantum Coherence) identifies direct one-bond proton-carbon correlations, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations.[20][21]
Experimental Protocol: HSQC/HMBC Acquisition
HSQC: Acquire a standard gradient-selected HSQC spectrum. This will correlate each proton signal to the carbon it is directly attached to. The key parameter to optimize is the ¹JCH coupling constant, typically set to around 145 Hz for aromatic C-H bonds.[10]
HMBC: Acquire a standard gradient-selected HMBC spectrum. This experiment will show correlations between protons and carbons that are two or three bonds away. The long-range coupling constant is typically set to 8-10 Hz.[10]
Analysis: By combining the information from both spectra, you can unambiguously assign both the proton and carbon signals. For example, the H-4 proton of the isoxazole ring will show an HMBC correlation to the quaternary carbons of the two phenyl rings, confirming their connectivity.[22]
Workflow for 2D NMR-Based Peak Assignment
Caption: A decision-making workflow for resolving ambiguous NMR peaks.
Guide 3: Advanced Techniques for Stubborn Cases
In some instances, even 2D NMR may not fully resolve all ambiguities. In such cases, more advanced techniques can be employed.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, irrespective of whether they are J-coupled.
Experimental Protocol: NOESY Acquisition
Setup: Use a standard NOESY pulse sequence with an appropriate mixing time (typically 0.5-1.0 seconds).
Analysis: Cross-peaks in a NOESY spectrum indicate that two protons are spatially proximate (usually < 5 Å). This can be particularly useful in distinguishing between protons on the two different phenyl rings by observing NOEs to the H-4 proton of the isoxazole.[23]
LSRs are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's protons.[24][25] The magnitude of the shift is dependent on the distance of the proton from the LSR, which can help to resolve overlapping signals.[26]
Experimental Protocol: Titration with an LSR
Reagent Selection: Choose an appropriate LSR, such as Eu(fod)₃, which is known to cause downfield shifts.[25]
Titration: Acquire a series of ¹H NMR spectra after adding incremental amounts of the LSR to the NMR sample.
Analysis: Plot the chemical shift of each proton signal as a function of the LSR concentration. Protons closer to the coordination site (likely the nitrogen or oxygen of the isoxazole ring) will experience larger shifts, leading to the resolution of overlapping signals.[27]
Caution: LSRs can cause significant line broadening, which may reduce the ability to accurately integrate peaks.[26] They are also sensitive to water, so the use of anhydrous solvents is recommended.[26]
Data Summary
The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the key structural motifs in 3-(2-Bromophenyl)-5-phenylisoxazole. These values are a guide and can vary depending on the solvent and other experimental conditions.
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